1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-6-5(3-9-10)2-7-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXGVNIBMHMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279179 | |
| Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-86-4 | |
| Record name | 6288-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-1h-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide to Kinase Inhibition and Oncology Applications
Executive Summary
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, primarily due to its structural homology to purines (such as adenine). This bioisosterism allows derivatives of this class to act as highly potent, ATP-competitive inhibitors across a broad spectrum of oncogenic kinases. This technical whitepaper explores the rational design, mechanistic pathways, and self-validating experimental protocols required to develop these derivatives into viable clinical candidates for targeted cancer therapies.
Structural Rationale and Pharmacophore Modeling
The core pyrazolo[3,4-d]pyrimidine bicycle serves as an ideal template for tyrosine and serine/threonine kinase hinge-binding. The specific substitution of a methyl group at the N1 position is not merely a structural variation; it fundamentally dictates the thermodynamic favorability of the compound's binding within the ATP pocket.
Molecular docking studies, such as those conducted on the BRAF(V600E) mutation, reveal that N1-methylation imposes critical hydrophobic interactions with the hinge region of the kinase, significantly enhancing inhibitory potency compared to unmethylated counterparts[1]. Furthermore, functionalizing this core—such as synthesizing 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine—provides a highly reactive intermediate primed for nucleophilic aromatic substitution (SNAr). This reactivity enables the rapid generation of diverse, highly selective inhibitor libraries[2].
Core Molecular Targets and Mechanistic Pathways
The therapeutic efficacy of these derivatives is driven by their ability to selectively inhibit key kinases responsible for tumor proliferation, survival, and drug resistance:
-
Dual CDK2 / GSK-3β Inhibition: Derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK-3β) induce profound cell cycle arrest at the S phase. By preventing cellular progression to the G2/M phase, these compounds trigger apoptosis in breast cancer cell lines (e.g., MCF-7 and T-47D)[3].
-
EGFR Tyrosine Kinase Inhibition: Specific derivatives exhibit broad-spectrum cytotoxicity against the NCI-60 cancer cell panel. Notably, they not only inhibit the Epidermal Growth Factor Receptor (EGFR) but also reverse P-glycoprotein-mediated multidrug resistance, which is a critical hurdle in treating refractory tumors like MDA-MB-468[4].
-
Src/Fyn/SGK1 in Glioblastoma: Glioblastoma multiforme (GBM) is notorious for its invasive recurrence. Pyrazolo[3,4-d]pyrimidine derivatives, such as the lead compound SI306, effectively inhibit Src kinases, demonstrating the ability to eradicate patient-derived cell lines from both the tumor core and the invasive margin[5].
Multi-target kinase inhibition pathway of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.
Quantitative Pharmacodynamic Profiling
To contextualize the structure-activity relationship (SAR) of this scaffold, the following table summarizes the quantitative efficacy of key 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives across various oncogenic targets.
| Compound Class / Derivative | Primary Target(s) | Key Cell Line(s) | Efficacy (IC50 / GI50) | Key Mechanism / Note |
| Compound 5g | CDK2 / GSK-3β | MCF-7, T-47D | Low µM range | Induces S-phase arrest and apoptosis[3] |
| Compounds 15 & 16 | EGFR | NCI-60 Panel, MDA-MB-468 | GI50: 0.018 - 9.98 µM | Reverses P-glycoprotein resistance[4] |
| SI306 | Src, Fyn, SGK1 | Patient-derived GBM | Low µM range | Eradicates invasive glioblastoma cells[5] |
| Compound 1u / 1v | BRAF (V600E) | Melanoma models | Enhanced potency | N1-methylation improves hinge-binding[1] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, ensuring reproducibility requires building self-validating workflows. The following protocols detail the synthesis and biological evaluation of these derivatives, emphasizing the causality behind each methodological choice.
Self-validating experimental workflow for synthesizing and profiling pyrazolo[3,4-d]pyrimidines.
Protocol 1: Synthesis of the Core Scaffold
Objective: To generate a reactive di-halogenated intermediate (4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) for library diversification.
-
Precursor Formation: React commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to form 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one[2].
-
Chlorination/Aromatization: Treat the intermediate with Phosphorus Oxychloride (POCl3).
-
Causality: POCl3 serves a dual purpose. It acts as a dehydrating agent to drive aromatization while simultaneously chlorinating the C4 position. This creates a highly electrophilic center necessary for downstream SNAr reactions.
-
-
Validation (Self-Correction): Purify via recrystallization and validate using 1H-NMR. The successful formation of the target is confirmed by the presence of characteristic singlets: the N1-methyl group at 4.08 ppm, the chloromethyl group at 4.92 ppm, and the C-H pyrazole proton at 8.46 ppm[2]. Note: If the 4.08 ppm singlet is shifted, it indicates improper N-methylation or tautomeric instability.
Protocol 2: In Vitro Kinase Inhibition & Cellular Viability Assay
Objective: To confirm ATP-competitive inhibition and translate biochemical data into cellular efficacy.
-
Biochemical Kinase Assay (e.g., ADP-Glo):
-
Step: Incubate the purified derivative with recombinant kinase (e.g., CDK2/Cyclin A) and ATP.
-
Causality: The ATP concentration must be strictly calibrated to the
of the specific kinase. Because these derivatives are ATP-competitive[6], using an ATP concentration significantly higher than the will artificially inflate the apparent IC50, leading to false negatives.
-
-
Orthogonal Cellular Validation (Flow Cytometry):
-
Step: Treat target cells (e.g., MCF-7) with the compound at 1x and 5x the established IC50. Stain with Propidium Iodide (PI) and analyze via flow cytometry.
-
Causality: Biochemical inhibition does not guarantee cellular penetration. PI staining validates that the compound crosses the cell membrane and functionally inhibits CDK2, evidenced by an accumulation of cells in the S-phase and a subsequent increase in the pre-G1 (apoptotic) population[3],[4].
-
Translational Challenges and Formulation Strategies
Despite their potent pharmacodynamics, 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives often suffer from poor aqueous solubility, limiting their in vivo bioavailability. To overcome this, advanced formulation strategies are required.
For instance, during the development of the Src inhibitor SI306, researchers utilized a 2D inkjet printing technique to screen polymer-carried formulations. By encapsulating the kinase inhibitors in Pluronic family polymers, the formulation not only improved water solubility but also facilitated transport across the blood-brain barrier (BBB)—a critical requirement for treating glioblastoma and preventing tumor recurrence in the invasive margins[5].
Conclusion
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile and potent pharmacophore in targeted oncology. By understanding the thermodynamic advantages of N1-methylation and employing rigorous, self-validating synthesis and screening protocols, drug development professionals can leverage this bioisostere to overcome multidrug resistance, target aggressive malignancies, and develop the next generation of precision kinase inhibitors.
References
-
Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters (acs.org) URL: 5
-
Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: PMC / nih.gov URL: 6
-
Title: Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction Source: PubMed / nih.gov URL: 3
-
Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: RSC Publishing (rsc.org) URL: 4
-
Title: Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies Source: PMC / nih.gov URL: 1
-
Title: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Source: MDPI (mdpi.com) URL: 2
Sources
- 1. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Kinome: Structure-Activity Relationship (SAR) Dynamics of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Executive Summary: The Adenine Bioisostere Paradigm
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its profound impact on targeted oncology and autoimmune therapies[1]. As a structural bioisostere of adenine, this fused bicyclic system perfectly mimics the binding of ATP within the highly conserved kinase domain[2]. By systematically modifying the substituents around the core, drug developers can finely tune the electronic and steric parameters to achieve remarkable selectivity across the kinome. This rational design approach has culminated in the development of blockbuster therapeutics, most notably the irreversible Bruton's Tyrosine Kinase (BTK) inhibitor ibrutinib[3].
Mechanistic SAR Mapping: Deconstructing the Scaffold
The true power of the pyrazolo[3,4-d]pyrimidine core lies in its modularity. Each position on the ring serves a distinct pharmacological purpose, allowing for precise spatial targeting within the ATP-binding pocket.
-
C4 Position (Hinge Region Binding): The C4 position is typically substituted with an exocyclic amine (or a related heteroatom) to mimic the N6-amino group of adenine[1]. This group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met477 in BTK). Substitutions here must maintain this H-bonding capability; bulky groups are generally poorly tolerated as they clash with the narrow hinge cleft[4].
-
N1 Position (Ribose Pocket): The N1 position projects into the region normally occupied by the ribose sugar of ATP[5]. Alkyl or cycloalkyl substitutions (e.g., cyclopentyl, isopropyl) at N1 enhance the lipophilicity of the molecule and anchor it within this hydrophobic pocket, significantly improving cellular permeability and overall potency[6].
-
C3 Position (Hydrophobic/Gatekeeper Interactions): The C3 position is the primary driver of kinase selectivity. Substitutions here project toward the hydrophobic pocket located behind the gatekeeper residue[7]. Bulky aryl or heteroaryl groups (such as the 4-phenoxyphenyl group in ibrutinib) can exploit unique conformational differences in this pocket across different kinases, allowing for exquisite selectivity profiles[3].
-
C6 Position (Solvent Front): The C6 position is generally oriented toward the solvent-exposed region of the ATP-binding site. Modifications here are primarily used to improve pharmacokinetic (PK) properties, such as aqueous solubility, without drastically altering the primary binding affinity[8].
Fig 1. SAR mapping of the pyrazolo[3,4-d]pyrimidine scaffold across kinase domains.
Evolution of Target Selectivity: Case Studies
-
BTK Inhibition (Ibrutinib): Ibrutinib leverages the pyrazolo[3,4-d]pyrimidine core to anchor into the BTK active site, while an acrylamide moiety attached via a piperidine ring at N1 acts as a Michael acceptor[3]. This allows for the irreversible covalent modification of Cys481, leading to profound efficacy in B-cell malignancies[9].
-
BRK/PTK6 Inhibition: Recent optimizations of 1H-pyrazolo[3,4-d]pyrimidin-4-amines have yielded highly selective Type I inhibitors for BRK, a kinase implicated in breast cancer metastasis. Compound 51 demonstrated nanomolar potency by perfectly complementing the DFG-in conformation[4].
-
PKD Inhibition: Rational exploration of the scaffold led to the discovery of 3-IN-PP1, a potent Protein Kinase D (PKD) inhibitor. SAR studies revealed that optimizing the benzylic substituents at the C3 position resulted in a 10-fold increase in potency compared to earlier analogs[7].
-
FLT3/VEGFR2 Dual Inhibition: By introducing a urea moiety at the C4 position, researchers successfully developed multikinase inhibitors (e.g., Compound 33) that potently inhibit FLT3-driven acute myeloid leukemia while simultaneously exerting antiangiogenic effects via VEGFR2[10].
Quantitative SAR Analysis
The following table summarizes the structure-activity relationship data for key pyrazolo[3,4-d]pyrimidine derivatives, highlighting the impact of specific structural modifications on kinase inhibitory potency.
| Compound | Target Kinase | Key Structural Modifications | IC₅₀ | Reference |
| Ibrutinib | BTK | C3: 4-phenoxyphenyl; N1: piperidinyl-acrylamide | ~0.5 nM | [3] |
| 1-NM-PP1 | PKD | C3: naphthylmethyl; N1: tert-butyl | 330 nM | [7] |
| 3-IN-PP1 | PKD | Optimized C3 aromatic | 33 nM | [7] |
| Compound 51 | BRK/PTK6 | C4-amine substituted | Low nM | [4] |
| Compound 15a | BTK | 1-substituted pyrazolo[3,4-d]pyrimidine | 11 nM | [6] |
| Compound 33 | FLT3 / VEGFR2 | C4-urea derivative | High Potency | [10] |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that robust drug discovery relies on protocols that inherently validate their own data. Below are the field-proven methodologies for synthesizing and evaluating these inhibitors.
Protocol 1: Modular Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Objective: Synthesize a diversifiable scaffold for SAR screening.
-
Formylation & Cyclization: React (ethoxymethylene)malononitrile with hydrazine derivatives to form the initial pyrazole ring. Causality: Using substituted hydrazines here dictates the N1 substituent early, avoiding complex late-stage N-alkylation mixtures.
-
Pyrimidine Annulation: Cyclize the pyrazole intermediate using formamide or urea derivatives at elevated temperatures to yield the pyrazolo[3,4-d]pyrimidine core.
-
Halogenation: Treat the core with N-iodosuccinimide (NIS) to install an iodine atom at the C3 position[4]. Causality: The C3-iodo group acts as a highly reactive handle for subsequent palladium-catalyzed cross-coupling.
-
C3 Diversification (Suzuki Coupling): React the C3-iodo intermediate with various boronic acids using Pd(PPh₃)₄. Causality: Performing Suzuki coupling after core assembly allows for the rapid generation of a diverse library of C3-substituted analogs from a single common intermediate, maximizing synthetic efficiency.
Protocol 2: High-Throughput TR-FRET Kinase Assay
Objective: Determine the IC₅₀ of synthesized compounds with built-in quality control.
-
Reagent Preparation: Prepare the purified kinase domain, biotinylated peptide substrate, and ATP. Causality: ATP must be kept strictly at its
value. Screening at ensures the assay is sensitive enough to detect ATP-competitive pyrazolo[3,4-d]pyrimidines while maintaining a robust signal window. Using saturating ATP would artificially mask the potency of competitive compounds. -
Compound Pre-Incubation: Mix the kinase, substrate, and a 10-point serial dilution of the compound (10 µM to 0.5 nM). Incubate for 15 minutes at room temperature. Causality: Many pyrazolo[3,4-d]pyrimidines (like ibrutinib) are covalent or slow-binding inhibitors. Pre-incubation allows the compound to reach binding equilibrium with the kinase before the reaction is initiated with ATP, preventing artificially inflated IC₅₀ values.
-
Reaction Initiation & Termination: Add ATP to initiate. After 60 minutes, add EDTA to quench the Mg²⁺-dependent kinase activity, followed by Eu-labeled anti-phospho antibody and APC-streptavidin.
-
Self-Validation Metric (Z'-factor): Calculate the Z'-factor for every plate. A Z'-factor > 0.5 confirms the assay's dynamic range and low variability are sufficient to distinguish true hits from noise. Additionally, include a reference inhibitor (e.g., staurosporine) on each plate; if the reference IC₅₀ shifts by more than 3-fold from its historical average, the plate data must be discarded.
Fig 2. Iterative workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitor optimization.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. By understanding the precise structural causality—how C4 anchors to the hinge, N1 exploits the ribose pocket, and C3 drives selectivity—researchers can systematically design highly potent and selective therapeutics. When coupled with self-validating biochemical assays, this rational SAR approach dramatically accelerates the progression from hit identification to clinical lead optimization.
References
1.[8] Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry - 8 2.[10] Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo - Journal of Medicinal Chemistry - 10 3.[5] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - RSC Publishing - 5 4.[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC - 1 5.[9] Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC - 9 6.[7] Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC - 7 7.[4] Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC - 4 8.[3] Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC - NIH -3 9.[6] The Development of BTK Inhibitors: A Five-Year Update - MDPI - 6 10.[2] Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis - 2
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4- d ]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00037A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 9. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
History and discovery of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine scaffold
The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: Chemical Genesis and Therapeutic Utility[1][2]
Executive Summary The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a foundational pharmacophore in modern medicinal chemistry.[2] Structurally classified as a purine bioisostere , this fused heterocyclic system mimics the adenine core of ATP, granting it "privileged" status for targeting the ATP-binding cleft of protein kinases.[2][3] While its 1-tert-butyl derivatives (PP1 and PP2) are historically renowned as Src family kinase inhibitors, the 1-methyl variant serves as the essential chemical prototype for Structure-Activity Relationship (SAR) exploration, offering a tractable entry point for optimizing solubility, metabolic stability, and kinase selectivity.[2] This guide details the discovery, synthesis, and mechanistic logic of this critical scaffold.[4][5][6]
Historical Genesis: From Antimetabolites to Kinase Inhibitors
The discovery of the pyrazolo[3,4-d]pyrimidine scaffold emerged in the 1950s during the "Golden Age" of antimetabolite research.[2] Initially sought as antagonists to purine metabolism for cancer therapy, the scaffold's significance pivoted dramatically with the advent of targeted kinase inhibition in the 1980s and 90s.
-
1956 (The Robins Era): R.K. Robins and colleagues first established robust synthetic routes for the parent 1H-pyrazolo[3,4-d]pyrimidine system.[2] Their work demonstrated that isomerizing the nitrogen arrangement of naturally occurring purines (imidazo[4,5-d]pyrimidine) to the pyrazolo[3,4-d]pyrimidine form retained biological recognition while altering metabolic processing.[2]
-
1990s (The Kinase Pivot): As the role of tyrosine kinases in oncogenesis became clear, researchers screened purine libraries against Src family kinases (SFKs).[2] The 1-substituted variants showed remarkable potency.[2][7]
-
The Methyl vs. Tert-Butyl Divergence: While the 1-tert-butyl derivatives (PP1, PP2) gained fame for their selectivity towards Lck and Fyn kinases due to the bulky group filling a specific hydrophobic pocket, the 1-methyl scaffold remains the primary model for general ATP-competitors.[2] It is less sterically demanding, allowing it to bind a broader range of kinases (e.g., BRAF, EGFR) depending on the C4-substituent, making it an ideal starting point for library generation.[2]
Chemical Synthesis: The 1-Methyl Core Protocol
The synthesis of the 1-methyl scaffold is a self-validating protocol relying on the cyclization of a pyrazole precursor.[2] The following methodology is optimized for high yield and purity, avoiding the formation of regioisomers common in non-specific alkylation routes.
Core Reaction Logic
-
Regiospecificity: We start with a pre-methylated hydrazine (Methylhydrazine) to lock the N1 position early, preventing N1/N2 isomer mixtures later.
-
Ring Closure: The pyrimidine ring is fused onto the pyrazole via a condensation reaction with a one-carbon donor (Formamide or Formic Acid).[2]
Detailed Experimental Protocol
Target Molecule:1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [2][8]
Step 1: Synthesis of Intermediate 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Reagents: Methylhydrazine (1.0 eq), Ethoxymethylenemalononitrile (1.0 eq), Ethanol (Solvent).[2]
-
Procedure:
-
Dissolve Ethoxymethylenemalononitrile (12.2 g, 0.1 mol) in absolute ethanol (100 mL).
-
Add Methylhydrazine (4.6 g, 0.1 mol) dropwise at 0°C to control exotherm.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Cool to room temperature. The product precipitates as a solid.
-
Filter and wash with cold ethanol.
-
Yield: ~85% (White crystalline solid).[2]
-
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
-
Reagents: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (from Step 1), Formamide (Excess, acts as solvent and reagent).[2]
-
Procedure:
-
Suspend the pyrazole intermediate (0.05 mol) in Formamide (30 mL).
-
Heat the mixture to 180–190°C (oil bath). Critical: High temperature is required to drive the condensation and subsequent rearrangement.
-
Maintain reflux for 6–8 hours. The solution will darken slightly.
-
Cool to room temperature. The product, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often precipitates.[2]
-
If no precipitate forms, pour the reaction mixture into ice-water (100 mL).
-
Filter the solid, wash with water, and recrystallize from Ethanol/Water.
-
-
Validation:
-
1H NMR (DMSO-d6): Characteristic singlets at δ 8.2 (H-3) and δ 8.4 (H-6). N-Methyl singlet at δ 3.[2]9. Broad singlet for NH2 at δ 7.5.
-
Visualization: Synthesis Pathway
Caption: Two-step regiospecific synthesis of the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine core.
Structural Biology & Mechanism of Action[2][9]
The biological potency of the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is defined by its ability to masquerade as ATP.[2]
The ATP-Mimicry Mechanism[2]
-
Hinge Binding: The N1 and N2 nitrogens of the pyrazole ring, along with the C4-amino group, form a hydrogen bond network with the "hinge region" of the kinase catalytic domain (residues connecting the N- and C-terminal lobes).[2]
-
The N1-Methyl Role: Unlike the physiological ribose sugar found in ATP (which is bulky and hydrophilic), the N1-methyl group is small and hydrophobic.[2]
-
Selectivity Tuning: To gain selectivity (e.g., for Src vs. EGFR), chemists replace the N1-methyl with bulkier groups (Isopropyl, tert-Butyl, Phenyl).[2] The N1-methyl variant is thus the "parent" state of the inhibitor class.[2]
Quantitative Data: Scaffold Activity Profile
| Compound Variant | N1 Substituent | C4 Substituent | Primary Target (IC50) | Mechanism |
| Parent Scaffold | Methyl | -NH2 | Broad Kinase Binder | ATP Competitive |
| PP1 | tert-Butyl | -NH2 (with C3-p-tolyl) | Lck (5 nM), Fyn (6 nM) | Hydrophobic Pocket Fit |
| PP2 | tert-Butyl | -NH2 (with C3-p-Cl-Ph) | Lck (4 nM), Src (100 nM) | Hydrophobic Pocket Fit |
| 1-Methyl-BRAF | Methyl | Urea-linked Aryl | BRAF V600E (<50 nM) | Hinge + DFG-out |
Visualization: Kinase Binding Logic
Caption: Mechanistic interaction map showing how the scaffold engages key kinase domain regions.
Therapeutic Evolution and Future Outlook
The 1-methyl scaffold has evolved from a simple purine analog into a complex template for "Type II" kinase inhibitors.[2]
-
Src Family Inhibition: The direct descendants, PP1 and PP2, became standard chemical probes for studying T-cell signaling (Lck/Fyn pathways).[2] The 1-methyl core was the necessary precursor to prove the ring system's stability before the tert-butyl optimization.[2]
-
BRAF & EGFR Targeting: Recent studies (e.g., Molbank 2021, Pharmacol Res 2015) have shown that retaining the N1-methyl group while elaborating the C4-position (with urea or hydrazine linkers) can yield potent inhibitors of BRAF V600E and EGFR T790M.[2] In these cases, the smaller methyl group is preferred over tert-butyl to avoid clashing with the "Gatekeeper" residue in certain mutant kinases.[2]
-
Self-Validating System: For researchers, the 1-methyl scaffold serves as a "control" compound.[2] If a new kinase inhibitor design fails with a simple 1-methyl group, it indicates a failure of the core scaffold to bind the hinge, rather than a steric clash from a peripheral group.[2]
References
-
Robins, R. K. (1956). Potential Purine Antagonists.[11] I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society. Link[2]
-
Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[2] Journal of Biological Chemistry. Link
-
Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[2] Journal of Medicinal Chemistry. Link[2]
-
Schenone, S., et al. (2004). 1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of the EGF-receptor protein tyrosine kinase.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Roskoski, R. Jr. (2015).[12] A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. Link
-
Krystof, V., et al. (2006). 4-Substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines as CDK inhibitors.[2][13] Bioorganic & Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 4. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. escholarship.org [escholarship.org]
- 9. US20220348585A1 - Compounds Useful as RET Inhibitors - Google Patents [patents.google.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 12. A historical overview of protein kinases and their targeted small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds
Introduction & Scope
The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the purine ring system (specifically adenine). This structural motif is central to the design of ATP-competitive kinase inhibitors (e.g., Src, Hck, Btk inhibitors) and xanthine oxidase inhibitors.
This Application Note provides a definitive guide for synthesizing this fused heterocyclic system starting from 5-amino-pyrazoles . Unlike generic textbook entries, this guide focuses on the practical "workhorse" protocols used in high-throughput lead optimization, specifically targeting the 4-amino and 4-oxo variants, which serve as the primary divergence points for library generation.
Key Applications
-
Kinase Inhibition: The N1-methyl group mimics the ribose attachment of ATP, positioning the scaffold within the hinge region of kinase domains.
-
Isosteric Replacement: Offers improved metabolic stability compared to the parent purines.
Retrosynthetic Analysis & Strategy
The construction of the pyrimidine ring onto the pyrazole core requires a "3+3" or "4+2" cyclocondensation strategy. The most robust industrial approach involves the reaction of a 1,2-binucleophile (the 5-amino-pyrazole) with a one-carbon electrophile (Formamide, Orthoformate, or Formamidine).
Strategic Decision Tree
The choice of starting material dictates the functionality at the C4 position of the final pyrimidine ring:
-
Route A (Nitrile Precursor): Yields 4-Amino-pyrazolo[3,4-d]pyrimidine .
-
Route B (Amide/Ester Precursor): Yields 4-Oxo-pyrazolo[3,4-d]pyrimidine (which can be converted to 4-Chloro for SNAr coupling).
Figure 1: Retrosynthetic disconnection showing the two primary entry points based on C4-functionalization requirements.
Protocol A: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Target: Direct synthesis of the adenine mimic. Mechanism: The exocyclic amine attacks the formamide carbonyl, followed by an intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon.
Materials
-
Starting Material: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Reagent/Solvent: Formamide (10-15 volumes)
-
Catalyst (Optional): Formamidine acetate (0.1 equiv) - accelerates reaction.
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.
-
Addition: Add Formamide (10 mL per gram of substrate). The starting material may not dissolve immediately.
-
Reaction: Heat the mixture to 180–190°C (reflux) for 4–6 hours.
-
Critical Process Parameter (CPP): The temperature must exceed 160°C to overcome the activation energy for the nitrile cyclization. Below this, only the intermediate formamidine is formed.
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LCMS. Look for the disappearance of the nitrile peak (IR ~2220 cm⁻¹) and the appearance of the product mass [M+H].
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the dark solution into ice-cold water (30 mL per gram of SM).
-
Stir vigorously for 30 minutes. The product should precipitate as a tan/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water (2x) and diethyl ether (to remove organic impurities). Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75–85%
Protocol B: Synthesis of 4-Oxo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Allopurinol-like Core)
Target: Synthesis of the 4-hydroxy (tautomer of 4-oxo) intermediate, suitable for chlorination (POCl₃) and subsequent derivatization.
Materials
-
Starting Material: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide (1.0 equiv)
-
Reagent: Triethyl orthoformate (TEOF) (5.0 equiv)
-
Solvent: Acetic Anhydride (as co-solvent/catalyst) or pure TEOF.
Step-by-Step Methodology
-
Setup: Mix the carboxamide and Triethyl orthoformate in a pressure vial or round-bottom flask.
-
Reaction: Reflux at 140°C for 8–12 hours.
-
Note: Acetic anhydride (2-3 equiv) often improves yields by trapping the ethanol byproduct and driving the equilibrium.
-
-
Cyclization Trigger: If cyclization is incomplete (observed as the intermediate ethoxymethylene-amino species), add Ammonium Acetate (2.0 equiv) and continue heating for 2 hours.
-
Workup:
-
Cool to 0°C.
-
The product often precipitates directly from the reaction mixture.
-
If not, remove excess TEOF under reduced pressure and triturate the residue with Hexane/EtOAc.
-
-
Isolation: Filter and dry under vacuum.
Mechanistic Insight & Validation
Understanding the mechanism is vital for troubleshooting failed cyclizations. The reaction proceeds through a Formimidate Intermediate .
Figure 2: Mechanistic pathway. The rate-determining step is often the rotation and intramolecular attack of the intermediate amidine nitrogen onto the nitrile/carbonyl.
Analytical Validation (Self-Check)
To confirm the formation of the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine core, verify the following data points:
| Analytical Method | Diagnostic Signal (Success) | Diagnostic Signal (Failure/Intermediate) |
| 1H NMR (DMSO-d6) | Singlet at δ 8.0–8.5 ppm (Pyrimidine C6-H) and δ 8.6–9.0 ppm (C3-H). | Absence of downfield singlets; presence of broad NH signals. |
| IR Spectroscopy | Disappearance of Nitrile stretch (~2220 cm⁻¹). | Retention of sharp Nitrile peak. |
| LC-MS | Sharp peak with [M+H] corresponding to cyclized mass. | Mass corresponding to M+27 (Formyl intermediate) or M+28. |
Troubleshooting & Critical Parameters
Issue: Incomplete Cyclization (Intermediate Observed)
-
Cause: Reaction temperature too low or wet reagents (hydrolysis of intermediate).
-
Solution: Ensure temperature is >180°C for Protocol A. For Protocol B, add a Lewis acid catalyst (e.g., Scandium triflate) or switch to microwave irradiation (200°C, 20 min).
Issue: N-Demethylation
-
Cause: Extremely harsh acidic conditions or prolonged heating in mineral acids.
-
Solution: Use Formamide (neutral/basic) rather than Formic Acid if the N-methyl group is labile (rare for N1-methyl).
Issue: Regioisomer Formation
-
Context: If starting from unsubstituted 5-aminopyrazole, N1 vs N2 alkylation is a problem.
-
Control: Always start with the N1-methyl pyrazole (pre-functionalized) to guarantee the 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine isomer. Alkylating the fused system later often leads to mixtures of N1 and N2 isomers.
References
-
Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists.[1] VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry.
-
Aggarwal, R., et al. (2011). Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. ACS Combinatorial Science.
-
Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles. Journal of Heterocyclic Chemistry.
-
Chebanov, V. A., et al. (2010). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Tetrahedron.
Disclaimer: The protocols described herein involve high temperatures and hazardous reagents. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.
Sources
Application Note: Optimized Chlorination of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Executive Summary
This application note details the protocol for the chlorodeoxygenation of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one to generate 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This transformation is a critical intermediate step in the synthesis of bioactive kinase inhibitors (e.g., Ibrutinib analogs) and adenosine receptor antagonists.
Unlike standard pyrimidine chlorinations, the pyrazolo[3,4-d]pyrimidine core requires specific thermal management and base catalysis to suppress side reactions and ensure complete conversion. This guide prioritizes safety—specifically regarding the quenching of phosphorus oxychloride (
Strategic Overview & Mechanism
The Chemical Transformation
The reaction utilizes Phosphorus Oxychloride (
-
Substrate: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (Lactam tautomer dominant).
-
Product: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[2][3][4][5][6]
-
By-products: Phosphoric acid derivatives, HCl gas.
Mechanistic Pathway
The reaction follows a Vilsmeier-Haack type mechanism. The base facilitates the formation of a reactive phosphoryl intermediate (dichlorophosphoryl ester) at the C4 position. Chloride ions, generated in situ, then displace this leaving group via nucleophilic aromatic substitution (
Figure 1: Mechanistic pathway for the chlorodeoxygenation of the pyrazolopyrimidine core.
Critical Safety Protocol: The Reverse Quench
DANGER:
The Golden Rule: Always add the Reaction Mixture to Ice/Water (Reverse Quench). Never add water to the reaction mixture.[7]
| Hazard | Consequence | Mitigation |
| Exotherm | Thermal runaway, eruption of hot acid. | Use external ice bath; Maintain quench temp <20°C. |
| HCl Gas | Respiratory damage, corrosion of hood. | Scrubber system or venting into NaOH trap. |
| Pressure | Explosion of sealed vessels. | Do not seal the quench vessel; ensure open venting. |
Materials & Equipment
Reagents
-
Starting Material: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (>98% purity).
-
Reagent/Solvent: Phosphorus Oxychloride (
) (Reagent Grade, 99%). -
Catalyst:
-Dimethylaniline (DMA) or DIPEA. -
Quench: Crushed Ice, Saturated
. -
Extraction: Dichloromethane (DCM) or Chloroform (
).
Equipment
-
Round-bottom flask (RBF) with 2-neck adapter.
-
Reflux condenser with drying tube (
or line). -
Large beaker (for quenching, 5x volume of reaction).
-
Magnetic stirrer.
Experimental Protocol
Reaction Setup
-
Drying: Flame-dry or oven-dry a 250 mL round-bottom flask and a magnetic stir bar. Allow to cool under nitrogen flow.
-
Charging: Add 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (10.0 g, 66.6 mmol) to the flask.
-
Reagent Addition: Add
(60 mL, ~10 equiv) carefully. The solid may not dissolve immediately.-
Note:
acts as both solvent and reagent.
-
-
Catalyst Addition: Add
-Dimethylaniline (2.5 mL, ~0.3 equiv) dropwise.-
Observation: A slight color change (yellowing) may occur.
-
Thermal Reaction
-
Reflux: Attach the condenser. Heat the mixture to reflux (Oil bath set to 110°C ).
-
Duration: Maintain reflux for 4 to 6 hours .
-
Monitoring: The suspension should become a clear solution as the starting material is consumed.
-
-
Completion Check: Analyze by TLC (5% MeOH in DCM) or LCMS.
-
Target: Disappearance of starting material (
) and appearance of product ( ).
-
Workup (Reverse Quench)
-
Concentration (Optional but Recommended): Distill off excess
under reduced pressure if the volume is large. If working on a 10g scale, this step can be skipped to avoid handling hot concentrated residues. -
Preparation: Prepare a 1L beaker filled with 500g of crushed ice and stir vigorously.
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture onto the stirring ice.
-
Rate: Add dropwise or in a thin stream. Monitor temperature; keep internal temp <20°C by adding more ice if necessary.[7]
-
-
Neutralization: Once the
is hydrolyzed (bubbling ceases), carefully adjust the pH to ~7-8 using solid or 50% NaOH solution. Caution: will foam vigorously.
Isolation
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with DCM (3 x 100 mL).
-
Washing: Wash the combined organic layers with Brine (1 x 100 mL).
-
Drying: Dry over anhydrous
or . -
Filtration & Evaporation: Filter and concentrate in vacuo to yield the crude solid.
-
Purification:
Figure 2: Step-by-step experimental workflow for chlorination and isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old | Distill |
| Low Yield | Product lost during quench (hydrolysis). | Keep quench temperature cold (<5°C). Ensure pH is neutral/basic during extraction (product is stable, but acidic conditions can revert it). |
| Dark/Black Product | Overheating or "charring".[8] | Reduce reflux time. Ensure DMA is pure (colorless). |
| Clogged Condenser | Sublimation of amine salts. | Use a wider bore condenser; ensure good stirring. |
References
-
Ogurtsov, V. A., & Rakitin, O. A. (2021).[5] Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(4), M1253.
- Han, S. Y., et al. (2012). Design, synthesis, and biological evaluation of novel 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for pyrazolopyrimidine synthesis).
-
BenchChem Technical Support. (n.d.). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
- Seijas, J. A., et al. (2005). Microwave assisted synthesis of 4-chloropyrimidines. Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. prepchem.com [prepchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, with a special focus on leveraging microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a purine isostere and exhibiting a wide range of biological activities, including roles as kinase inhibitors for potential cancer therapy.[1][2] This guide details the underlying principles of microwave chemistry, presents a comparative analysis with conventional heating methods, and offers detailed, step-by-step protocols for the synthesis of key intermediates and target compounds.
Introduction: The Significance of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine nucleus is of considerable interest in pharmaceutical and bioorganic chemistry due to its structural analogy to naturally occurring purines.[3] This structural similarity allows these compounds to interact with biological targets that recognize purines, leading to a diverse array of pharmacological activities. Derivatives of this scaffold have been reported to possess anticancer, antibacterial, antitumor, and anti-inflammatory properties.[1]
The introduction of a methyl group at the N1 position of the pyrazole ring can significantly influence the molecule's physicochemical properties and biological activity. This substitution can enhance metabolic stability, modulate solubility, and alter the binding affinity to target proteins. Consequently, the development of efficient and robust synthetic routes to 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is of high importance for drug discovery and development programs.
The Rationale for Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages over conventional heating methods.[4] These advantages are particularly pronounced in the synthesis of heterocyclic compounds like pyrazolo[3,4-d]pyrimidines.
Principles of Microwave Heating
Conventional heating relies on the transfer of thermal energy through conduction and convection, which is often slow and inefficient, leading to temperature gradients within the reaction mixture. In contrast, microwave heating utilizes the ability of polar molecules and ions in the reaction mixture to absorb microwave energy directly and convert it into heat.[5][6] This process occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules with a permanent dipole moment attempt to align with the oscillating electric field of the microwaves. The rapid reorientation of these molecules generates heat through molecular friction.[6][7]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. Collisions between these moving ions generate heat.[7]
This direct and uniform heating of the reaction mixture results in a rapid increase in temperature, often leading to dramatic reductions in reaction times.
Advantages of MAOS in Heterocyclic Synthesis
The application of microwave irradiation in the synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives offers several key benefits:
-
Accelerated Reaction Rates: Reactions that may take several hours or even days to complete using conventional heating can often be accomplished in minutes under microwave irradiation.[4]
-
Increased Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to higher yields of the desired product and simplified purification procedures.[4]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, leading to improved reproducibility.
-
Facilitation of "Green Chemistry": The reduced reaction times and potential for solvent-free reactions align with the principles of green chemistry by reducing energy consumption and waste generation.[4]
Synthetic Pathways and Protocols
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives typically commences from a substituted pyrazole precursor. A common and versatile starting material is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Synthesis of Key Intermediate: 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This intermediate is a valuable precursor for further functionalization. A conventional two-step synthesis is presented below, followed by a proposed microwave-assisted adaptation.
Conventional Protocol:
-
Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
In a suitable reaction vessel, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL).
-
At a temperature of 15–18 °C, bubble HCl gas through the solution for 10 hours.
-
Remove the volatiles by evaporation under reduced pressure.
-
Add water (300 mL) to the residue and adjust the pH to 7 with aqueous ammonia.
-
Collect the resulting precipitate by filtration, wash with water, and air dry to yield the product.[8]
-
Proposed Microwave-Assisted Protocol:
-
Step 1: Microwave-Assisted Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
In a 100 mL microwave-safe reaction vessel equipped with a magnetic stirrer, combine ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10 mmol), chloroacetonitrile (10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.5 mmol) in 30 mL of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes with a power of 100-200 W.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Add water (50 mL) and adjust the pH to 7 with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the product.
-
Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This chlorinated derivative is a versatile intermediate for nucleophilic substitution reactions.
Conventional Protocol:
-
In a flask equipped with a reflux condenser, mix 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol), phosphorus oxychloride (POCl₃, 0.2 mol), and diisopropylethylamine (0.3 mol) in toluene (400 mL).
-
Reflux the mixture for 18 hours.
-
Carefully pour the cooled reaction mixture into ice water (500 mL).
-
Remove the solvent under reduced pressure to obtain the crude product.[8]
Proposed Microwave-Assisted Protocol:
-
In a 50 mL microwave-safe reaction vessel, suspend 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (5 mmol) in phosphorus oxychloride (POCl₃, 10 mL).
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Seal the vessel and irradiate in a microwave reactor at 150 °C for 20-40 minutes with a power of 150 W.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Visualization of Synthetic Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Solvent selection for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine recrystallization
Application Note: Solvent Selection & Recrystallization Protocols for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Executive Summary
This guide provides a technical framework for the purification of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine and its immediate derivatives via recrystallization. As a bioisostere of purine, this scaffold exhibits planar aromaticity and moderate polarity, presenting unique solubility challenges—specifically, the risk of "oiling out" in mid-polarity solvents and poor solubility in non-polar media.
This note details a Solvent Screening Protocol , a validated Ethanol/Water Recrystallization Workflow , and a Troubleshooting Matrix .
Physicochemical Profiling & Solvent Logic
To select the correct solvent, one must understand the molecular interaction potential of the substrate.
-
Molecule: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine.[1][2][3][4][5]
-
Structure Analysis:
-
Core: Fused 5,6-membered heteroaromatic ring (planar).
-
H-Bonding: The N1-methyl group eliminates the primary H-bond donor typical of the parent pyrazole. However, N2, N5, and N7 remain significant H-bond acceptors.
-
Lipophilicity: The methyl group increases lipophilicity compared to the parent (
) heterocycle, making it slightly more soluble in chlorinated solvents (DCM, Chloroform) and esters.
-
Solvent Class Suitability Table
| Solvent Class | Representative | Suitability | Rationale |
| Alcohols | Ethanol (EtOH) , Isopropanol (IPA) | High | Primary Choice. Matches the polarity of the pyrimidine ring; capable of H-bonding with ring nitrogens. High |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for less polar derivatives. Risk of low solubility for the core scaffold at room temp. |
| Chlorinated | Dichloromethane (DCM) | Low | High solubility at low temp prevents crystallization (yield loss). Good for extraction, not crystallization. |
| Hydrocarbons | Heptane, Hexane | Anti-Solvent | The molecule is virtually insoluble. Used to force precipitation. |
| Polar Aprotic | DMF, DMSO | Solvent | High solubility even at RT. Hard to remove (high BP). Use only for "Crash Precipitation" with water. |
Solvent Screening Protocol (Decision Matrix)
Do not blindly select Ethanol. Use this rapid screen to validate the optimal system for your specific batch purity.
Experimental Setup:
-
Place 100 mg of crude solid in 3 separate reaction vials.
-
Add 1.0 mL of solvent (A: Ethanol, B: EtOAc, C: Toluene).
-
Heat to reflux (or near boiling).
Observation Logic:
Figure 1: Rapid Solvent Screening Decision Tree. Use this logic to filter candidates before scaling up.
Validated Protocol: Ethanol/Water Recrystallization
Based on literature precedence for pyrazolo[3,4-d]pyrimidine derivatives [1, 2], Ethanol (EtOH) is the most robust solvent, with Water acting as a co-solvent to modulate yield.
Target Scale: 1.0 g – 10.0 g Crude Material Equipment: Round bottom flask, reflux condenser, magnetic stir bar, heating mantle.
Step-by-Step Methodology
-
Saturation (The "Dissolution Point"):
-
Place crude 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine in the flask.
-
Add Absolute Ethanol (5 mL per gram of solid).
-
Heat to reflux (
C). -
Observation: If solid remains, add EtOH in 1 mL increments until a clear solution is obtained.
-
Critical Check: If the solution is dark/black, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and perform a hot filtration.
-
-
Nucleation Control:
-
Remove heat source. Allow the flask to cool slowly to Room Temperature (RT) on the stir plate (switch off heat, keep stirring).
-
Anti-Solvent Tuning (Optional): If no crystals appear at
C, add Warm Water ( C) dropwise until a faint turbidity (cloudiness) persists. Then add 1 mL of EtOH to clear it again.
-
-
Crystallization:
-
Once at RT, move the flask to an ice-water bath (
C) for 1 hour. -
Why? This maximizes the yield by leveraging the steep solubility curve of the heterocycle in cold alcohols.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with Cold Ethanol (
C). Do not use water alone as a wash, as it may trap moisture in the lattice. -
Drying: Dry in a vacuum oven at
C for 6 hours.
-
Advanced Workflow: The "Oiling Out" Mitigation
A common failure mode with methylated heterocycles is "oiling out" (separating as a liquid droplet phase) rather than crystallizing. This occurs when the melting point is depressed by impurities or solvent choice.
Figure 2: Process flow for handling difficult crystallization batches.
Mitigation Steps:
-
Seeding: Save a tiny crystal from a previous successful batch. Add it when the solution is slightly supersaturated (approx.
C).[6] -
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.
References
-
General Synthesis & Purification of Pyrazolo[3,4-d]pyrimidines
-
Solubility Enhancement Studies
- Source: NIH / PMC.
- Relevance: Discusses the hydrophobic nature of the scaffold and solubility challenges in aqueous media.
-
URL:[Link]
-
Structural Analogs & Melting Points
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 5. 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orientjchem.org [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Handling and storage safety data for 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Application Note & Protocol: Handling and Storage Safety for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds
Executive Summary & Chemical Context
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine represents a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere of the purine ring system. This heterocyclic core is fundamental in the design of ATP-competitive kinase inhibitors (e.g., Src, Abl, BTK) and HSP90 inhibitors.
While the unsubstituted parent heterocycle is chemically stable, the functionalized derivatives most commonly handled in research—specifically 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (a key electrophilic intermediate) and 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (a bioactive adenine mimic)—present distinct safety and stability challenges.
This guide prioritizes the 4-Chloro derivative (CAS 23000-43-3) for safety protocols, as its high reactivity and toxicity profile (H301) constitute the "worst-case" scenario for handling this class of compounds. Adhering to these rigorous standards ensures safety across the entire scaffold family.
Hazard Identification & Safety Profile
The primary risks associated with this scaffold stem from two properties: biological activity (potent enzyme inhibition) and chemical reactivity (electrophilicity of the C4-position).
GHS Classification (Focus: 4-Chloro Derivative)
Note: The 4-amino derivative is generally classified as Harmful (Category 4), whereas the 4-chloro intermediate is Toxic (Category 3).
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 3 | Toxic if swallowed. | H301 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[2] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2] | H335 |
Mechanistic Safety Insight
-
The "Trojan Horse" Effect: Because this scaffold mimics purines (adenine/guanine), it can be actively transported into cells or intercalate into DNA/RNA machinery. Treat all powders as potential genotoxins until proven otherwise.
-
Hydrolysis Risk: The 4-chloro derivative is susceptible to hydrolysis in moist air, releasing hydrochloric acid (HCl) and converting to the inactive 4-hydroxy (lactam) species. This generates acidic fumes upon opening aged bottles.
Storage & Stability Protocols
Proper storage is critical not just for safety, but to prevent the "silent degradation" that leads to failed biological assays.
The "Stability Triad" Protocol
Follow this logic to determine storage conditions based on the specific derivative type.
Figure 1: Decision matrix for storage conditions based on chemical functionality.
Quantitative Storage Guidelines
| Parameter | 4-Chloro Derivative (Reactive) | 4-Amino/Parent (Stable) | Solubilized Stock (DMSO) |
| Temperature | -20°C (Strict) | 2–8°C (Acceptable) | -80°C (Preferred) |
| Atmosphere | Inert Gas (Ar/N2) required | Tightly capped | Sealed, minimize headspace |
| Container | Amber Glass + Desiccant Pack | Amber Glass | Polypropylene (freezer safe) |
| Shelf Life | 6 Months (check purity) | 12–24 Months | 3 Months (freeze/thaw <3x) |
Handling & Solubilization Protocol
Objective: Safely prepare a 10 mM stock solution in DMSO without generating dust or exposing the operator to cytotoxic risks.
Pre-Requisites
-
PPE: Double Nitrile gloves (0.11mm min thickness), Lab coat with cuffed sleeves, P2/N95 respirator (if outside fume hood), Safety Goggles.
-
Engineering Controls: Certified Chemical Fume Hood.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.
Step-by-Step Methodology
Step 1: Static Control & Weighing
-
Why: Pyrazolopyrimidines are often fluffy, electrostatic solids. Static discharge can scatter toxic powder.
-
Action: Use an anti-static gun or wipe the spatula with an ethanol-dampened tissue before insertion. Weigh inside the fume hood using a draft shield.
Step 2: Solubilization (The "Wetting" Technique)
-
Do NOT add the full volume of DMSO at once. This can form a "clump" encapsulated by gelled solvent.
-
Protocol:
-
Weigh
mg of solid into a tared amber vial. -
Add 50% of the calculated DMSO volume.
-
Vortex gently for 30 seconds.
-
Add remaining 50% DMSO.
-
Sonicate at room temperature for 5 minutes (35-40 kHz).
-
Visual Check: Solution should be clear. If cloudy, warm to 37°C for 5 minutes.
-
Step 3: Molarity Verification
-
Use the Beer-Lambert Law if UV data is available, but gravimetric preparation is standard.
-
Calculation:
-
Example (4-Chloro derivative, MW ~168.58): To make 10 mM stock from 5 mg:
-
Workflow Diagram
Figure 2: Workflow for the safe preparation of stock solutions.
Emergency & Waste Management
Spill Response (Powder)
-
Evacuate the immediate area if the spill is >100 mg outside a hood.
-
PPE: Wear respiratory protection (N95/P100).
-
Neutralization (for Chloro-derivatives): Cover the spill with a weak alkaline solution (5% Sodium Bicarbonate) to neutralize potential hydrolysis products (HCl), then absorb with vermiculite.
-
Cleaning: Double wash the surface with 70% Ethanol.
Waste Disposal
-
Solid Waste: Dispose of as "Toxic Organic Solid." Do not mix with general trash.
-
Liquid Waste: DMSO solutions must be segregated into "Halogenated Organic Solvents" (if chloro-substituted) or "Non-Halogenated" (if amino-substituted), though treating all as Halogenated is a safer default in mixed labs.
References
-
PubChem. (2023). Compound Summary: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CID 11283626). National Library of Medicine. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[3][Link]
-
Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines: A versatile scaffold for the synthesis of potent kinase inhibitors."[4] Current Medicinal Chemistry, 21(34). [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.[Link]
Sources
- 1. 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C6H7N5 | CID 94753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of C4-Functionalized Pyrazolo[3,4-d]pyrimidines
Abstract & Scientific Context
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine moiety of ATP.[1] This structural similarity allows these derivatives to act as potent competitive inhibitors for a spectrum of kinases, including BTK (e.g., Ibrutinib analogs), Src , mTOR , and EGFR .
The critical vector for structure-activity relationship (SAR) optimization is the C4 position . Functionalization at C4 dictates the inhibitor's selectivity profile and potency. This application note details the robust synthesis of C4-substituted pyrazolo[3,4-d]pyrimidines, focusing on the transition from the core 4-oxo intermediate to diverse C4-amino and C4-aryl targets via nucleophilic aromatic substitution (
Retrosynthetic Strategy & Pathway
The synthesis is modular, allowing for late-stage diversification. The preferred route utilizes the cyclization of 5-aminopyrazole-4-carbonitriles, followed by activation via chlorination and subsequent displacement.
Figure 1: Synthetic Workflow
Caption: Modular synthetic pathway from acyclic precursors to C4-functionalized kinase inhibitors.
Phase 1: Core Assembly & Activation
Step A: Synthesis of the 4-Oxo Intermediate
The formation of the pyrimidine ring onto the pyrazole core is the first critical step.
-
Reagents: 5-amino-1-substituted-pyrazole-4-carbonitrile, Formic acid (85%) or Formamide.
-
Mechanism: The amino group attacks the carbonyl of the formic acid/formamide, followed by intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon.
Step B: Chlorination (The Activation Step)
The 4-oxo (tautomeric with 4-hydroxy) group is a poor leaving group. It must be converted to the 4-chloro derivative to enable nucleophilic attack.
Protocol 1: Chlorination using
-
Setup: Charge a round-bottom flask with Pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv).
-
Reagent Addition: Add Phosphorus Oxychloride (
) (5–10 equiv). The excess serves as both reagent and solvent.-
Expert Note: If the substrate is unreactive, add
(1.0 equiv) to facilitate the reaction.
-
-
Reaction: Reflux the mixture at 100–110°C for 4–12 hours. Monitor via TLC (Note: The chloride is less polar than the starting material).
-
Quenching (Critical Safety):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice with vigorous stirring.
hydrolysis is exothermic and generates HCl gas.
-
-
Isolation: The 4-chloro product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.
-
Stability Warning: The 4-chloro derivative is sensitive to hydrolysis. Store under inert atmosphere at 4°C if not using immediately.
-
Phase 2: C4-Functionalization (The Core Topic)
This phase defines the biological activity. We present two distinct protocols based on the desired substituent.
Protocol A: Nucleophilic Aromatic Substitution ( )
This is the standard method for introducing amine-based pharmacophores (anilines, piperazines, etc.).
Mechanism:
The pyrazolo[3,4-d]pyrimidine ring is highly electron-deficient (
Figure 2: Mechanism at C4
Caption: Addition-elimination pathway. The electron-deficient pyrimidine ring stabilizes the anionic intermediate.
Experimental Procedure (
-
Solvent Selection: Dissolve 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in n-Butanol or Isopropanol (0.2 M concentration).
-
Why Alcohol? Protic solvents can assist in stabilizing the transition state via H-bonding, though DMF is used for solubility issues.
-
-
Base: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.5–2.0 equiv).
-
Self-Validating Step: If the amine nucleophile is valuable, use stoichiometric amounts and excess base. If the amine is cheap, use it in excess (2-3 equiv) without external base.
-
-
Nucleophile: Add the target amine (1.1 equiv).
-
Conditions: Reflux (80–110°C) for 2–6 hours.
-
Workup:
-
Cool to room temperature.[2]
-
The product often precipitates. Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, and purify via column chromatography.
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Used for introducing Carbon-linked substituents (aryl/heteroaryl groups) at C4.
Experimental Procedure:
-
Reagents: Combine 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and Aryl Boronic Acid (1.2–1.5 equiv).
-
Catalyst System: Add
(5 mol%).[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Base/Solvent: Add
or (2.0 equiv) and a solvent mixture of 1,4-Dioxane/Water (4:1) .-
Degassing: Sparge the solvent with Nitrogen or Argon for 10 minutes before adding the catalyst to prevent Pd oxidation.
-
-
Reaction: Heat to 90–100°C for 4–12 hours under inert atmosphere.
-
Purification: Filter through a Celite pad to remove Pd residues. Concentrate and purify via silica gel chromatography.
Data Summary & Optimization Guide
The following table summarizes optimization parameters derived from recent literature (e.g., Molecules 2021, J. Med. Chem. 2013).[4]
| Parameter | Suzuki Coupling (Arylation) | |
| Primary Solvent | n-Butanol, Ethanol, Isopropanol | 1,4-Dioxane/Water, DMF/Water |
| Base | DIPEA, TEA, or Excess Amine | |
| Temperature | 80°C – Reflux | 90°C – 110°C |
| Catalyst | None | |
| Typical Yield | 70% – 95% | 60% – 90% |
| Key Challenge | Solubility of starting material | Protodeboronation of boronic acid |
Expert Insights (E-E-A-T)
Regioselectivity in Dichloro-Scaffolds
If the starting material is 4,6-dichloro-pyrazolo[3,4-d]pyrimidine :
-
Observation: The C4 position is significantly more electrophilic than C6 due to the inductive effects of the adjacent ring nitrogens (N3 and N5).
-
Control: Conducting the
reaction at lower temperatures (0°C to RT) or using strictly 1.0 equivalent of nucleophile allows for selective substitution at C4, leaving the C6-Cl intact for subsequent derivatization.
Troubleshooting Low Yields
-
Hydrolysis: If the 4-chloro starting material has been stored, it may have partially hydrolyzed back to the 4-one. Check purity via LC-MS before starting Phase 2.
-
N-Alkylation Side Reactions: In the presence of strong bases (NaH), alkylation may occur at N1. However, in the standard
conditions described above (weak base, protic solvent), C4 substitution is chemically preferred.
References
-
Cheng, C., et al. (2020). Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents.[4][5][6][7][8] Molecules.[2][3][9][4][6][7][10][11][12][13][14]
-
Hanefeld, U., et al. (2007). One-pot synthesis of pyrazolo[3,4-d]pyrimidines.[1][15] ARKIVOC.[10]
-
Bamborough, P., et al. (2007). Pyrazolo[3,4-d]pyrimidines as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Yang, L.L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor.[4][8] Journal of Medicinal Chemistry.[4]
-
Hussain, M., et al. (2018).[3] Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling. Advanced Synthesis & Catalysis.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clausiuspress.com [clausiuspress.com]
- 13. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine in DMSO
Welcome to the Technical Support Center for handling 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This fused heterocyclic scaffold is a privileged structure in drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., targeting Src, Abl, and PI5P4Kγ)[1]. However, researchers consistently encounter significant solubility bottlenecks when preparing stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro assays.
Mechanistic Context: Why is it hard to dissolve?
The core issue lies in the thermodynamics of the solid state. The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine ring system is highly planar. This planarity promotes intense intermolecular
Quantitative Data: Comparison of Solubility Enhancement Strategies
To guide your experimental design, the following table summarizes the efficacy of various solubility interventions based on [2][4].
| Intervention Strategy | Mechanism of Action | Typical Max DMSO Solubility | Downstream Assay Compatibility |
| Standard Ambient DMSO | Baseline solvation | < 5 - 10 mM | High (Standard) |
| Thermal + Acoustic (50°C) | Kinetic disruption of crystal lattice | 20 - 40 mM | High (Cool to RT before use) |
| Acidified DMSO (0.1% TFA) | Protonation induces electrostatic repulsion | 50 - 100 mM | Medium (May affect pH-sensitive assays) |
| Co-solvent (10% NMP) | Enhanced solvation of planar aromatics | > 100 mM | Medium (NMP toxicity must be controlled) |
| Polymer-Drug Microarrays | Amorphous solid dispersion in matrix | Apparent aqueous solubility enhanced 10x | High (Ideal for cell-based screening) |
Troubleshooting Guide & Self-Validating Protocols
If your compound is failing to dissolve or forming a cloudy suspension in DMSO, follow this sequential, self-validating protocol.
Phase 1: Kinetic Disruption (Thermal & Acoustic Energy)
Causality: Providing external kinetic energy overcomes the activation barrier required to disrupt the
-
Solvent Quality: Ensure you are using freshly opened, anhydrous DMSO (≥99.9%). DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility of hydrophobic heterocycles.
-
Application of Energy: Place the sealed microcentrifuge tube in a water bath sonicator pre-heated to 37°C – 50°C. Sonicate for 15 to 30 minutes. The acoustic cavitation creates localized high temperatures and pressures that physically break apart micro-crystals.
-
Self-Validation Check (Centrifugation): To confirm true dissolution (and not just a fine micro-suspension), centrifuge the tube at 10,000 x g for 5 minutes.
-
Pass: No visible pellet at the bottom. The solution is optically clear.
-
Fail: A white/yellow pellet forms. Proceed to Phase 2.
-
Phase 2: Solvent Micro-Environment Modification
Causality: If kinetic energy is insufficient, altering the electronic state of the molecule or the solvent's solvating power is required.
-
Acidification: If your derivative contains basic nitrogen atoms (e.g., a 4-amino group), add 0.1% v/v Trifluoroacetic acid (TFA) to the DMSO. Protonation of the pyrimidine ring induces intermolecular electrostatic repulsion, forcing the stacked molecules apart.
-
Co-solvation: Add up to 10% v/v N-Methyl-2-pyrrolidone (NMP). NMP is exceptionally effective at solvating planar, rigid aromatic systems.
-
Self-Validation Check (UV-Vis Recovery): Dilute an aliquot of the supernatant 1:1000 in methanol and measure the absorbance via UV-Vis spectrophotometry. Compare the peak absorbance to a theoretical standard curve based on your input mass. If recovery is <95%, the lattice remains partially intact.
Phase 3: Advanced Formulation (Prodrugs & Microarrays)
If stock solutions are required for aqueous transition (e.g., cell media) and solvent shifts cause precipitation, consider synthesizing (e.g., appending an N-methylpiperazino group via a carbamate linker)[3] or utilizing miniaturized polymer-drug microarrays to create amorphous solid dispersions[2].
Process Visualizations
Workflow for resolving DMSO solubility issues of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine.
Mechanistic barriers to solubility and targeted physicochemical interventions.
Frequently Asked Questions (FAQs)
Q: My compound dissolved perfectly during preparation, but precipitated after a freeze-thaw cycle at -20°C. Why did this happen?
A: DMSO has a relatively high freezing point of 18.5°C. During the freezing process, the solvent crystallizes first, which excludes the solute and forces the pyrazolo[3,4-d]pyrimidine molecules into close proximity (a concentration effect). This proximity allows the strong
Q: Does the age or storage condition of my DMSO affect the solubility of this compound? A: Yes, significantly. DMSO is highly hygroscopic. If a bottle is left open or stored improperly, it absorbs atmospheric water. Even small amounts of water drastically increase the polarity of the solvent mixture, which exponentially decreases the solubility of hydrophobic, planar heterocycles. Solution: Always use freshly opened, anhydrous DMSO (stored under argon or nitrogen) for preparing critical stock solutions.
Q: I need to use this DMSO stock for cell-based assays. How do I prevent the compound from "crashing out" when I dilute it into aqueous culture media? A: This phenomenon is known as the "solvent shift" effect. When the DMSO is diluted into water, its solvating power drops instantly, causing the hydrophobic drug to precipitate before it can bind to cellular targets. Solution:
-
Keep the final DMSO concentration
1% v/v in the assay. -
Pre-dilute your DMSO stock into an intermediate solution containing a biocompatible surfactant (e.g., 0.1% Tween-80 or PEG400) before adding it to the culture media.
-
For persistent issues, consider formulating the drug into miniaturized polymer microarrays, which have been proven to enhance the apparent aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives without compromising biological efficacy[2].
References
-
Sanna, M., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters, 2018. URL:[Link]
-
Schenone, S., et al. "Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model." Journal of Medicinal Chemistry, 2017. URL:[Link]
-
Radi, M., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." Journal of Medicinal Chemistry, 2013. URL:[Link]
-
Molyneux, L., et al. "The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules." Journal of Medicinal Chemistry, 2022. URL:[Link]
Sources
Troubleshooting regioisomer formation in pyrazolo[3,4-d]pyrimidine synthesis
Topic: Troubleshooting Regioisomer Formation (N1 vs. N2) Ticket Status: OPEN Support Agent: Senior Application Scientist
Welcome to the Regiocontrol Helpdesk
You are likely here because your LC-MS shows two peaks with identical mass, or your crystal structure revealed the alkyl group attached to the wrong nitrogen (N2 instead of N1).
The pyrazolo[3,4-d]pyrimidine scaffold (the core of Ibrutinib ) contains an ambident pyrazole anion. When you deprotonate the N1-H, the negative charge delocalizes between N1 and N2. While N1-alkylation is thermodynamically preferred in many contexts, kinetic factors, solvent effects, and cation coordination often drive the reaction toward the unwanted N2-isomer.
This guide provides root-cause analysis and resolution protocols for the most common regioselectivity failures.
Module 1: The N-Alkylation Conundrum
Q: Why is my reaction favoring the N2-isomer when N1 is more stable?
Diagnosis: You are likely operating under Kinetic Control or facilitating Tight Ion Pairing .
The regioselectivity of pyrazolo[3,4-d]pyrimidine alkylation is heavily dictated by the "Hard/Soft Acid Base" theory and the coordination state of the intermediate anion.
-
The Mechanism: In non-polar or moderately polar solvents (like THF) with hard bases (NaH, NaHMDS), the sodium cation coordinates tightly between N1 and N7 (the pyrimidine nitrogen). This blocks the N1 site sterically and electrostatically, directing the electrophile to attack the accessible N2 position.
-
The Fix: Switch to Thermodynamic Control and Solvent-Separated Ion Pairs .
Troubleshooting Workflow: The Solvent Switch
| Variable | Condition for N2-Isomer (Avoid) | Condition for N1-Isomer (Preferred) |
| Solvent | THF, Dioxane, Ether | DMSO, DMF, NMP |
| Base | NaH, NaHMDS, LiHMDS | |
| Mechanism | Tight Ion Pair (Chelation Control) | Solvent-Separated Ion Pair (Charge Control) |
| Temperature | Low ( | Higher ( |
Scientific Insight: Research confirms that alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in THF/NaHMDS gives an 8:1 ratio favoring N2 .[1][2] Simply changing the solvent to DMSO reverses this to a 4:1 ratio favoring N1 [1].[2]
Visualization: The Cation Coordination Effect
Figure 1: Mechanistic divergence based on solvent/cation choice. In THF, Na+ chelation directs attack to N2. In DMSO, free anions favor the thermodynamic N1 product.
Module 2: The Mitsunobu Approach
Q: Direct alkylation is messy. Can I use Mitsunobu coupling?
Answer: Yes, this is the industry standard for introducing complex groups (like the piperidine in Ibrutinib) where
Protocol Optimization: The Mitsunobu reaction (DIAD/PPh3) typically favors the N1-isomer because the reaction proceeds through a bulky oxyphosphonium intermediate that is sensitive to steric hindrance. The N2 position is often more sterically encumbered by the adjacent pyrimidine ring substituents.
Critical Parameters:
-
Order of Addition: Pre-complex the alcohol and
with DIAD before adding the pyrazolo-pyrimidine. This prevents side reactions with the heterocycle. -
pKa Matching: The pKa of the pyrazolo[3,4-d]pyrimidine (approx 10-11) is borderline for standard Mitsunobu.
-
Tip: If yield is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(tributylphosphine) to handle higher pKa nucleophiles.
-
Module 3: Characterization (Isomer ID)
Q: How do I prove I have the N1 isomer without growing a crystal?
Diagnosis: You cannot rely solely on LC-MS retention times without a standard. You must use NMR.
The 13C-NMR Rule (The "C3 Shift")
The chemical shift of the carbon at position 3 (C3) is the most reliable diagnostic marker [2].
| Isomer | C3 Chemical Shift ( | Explanation |
| N1-Alkylated | Downfield (Lower field) | N1 is pyrrole-like; C3 is |
| N2-Alkylated | Upfield (Higher field) | N2 is pyrrole-like; C3 is |
-
Rule of Thumb: If you isolate two isomers, the one with the C3 signal at a higher ppm value is usually the N1-isomer .
-
Literature Delta: The difference is typically 5–10 ppm.
The 1H-NMR NOE Check
Perform a 1D-NOE or 2D-NOESY experiment irradiating the protons on the alkyl group (
-
N1-Isomer: Strong NOE correlation with H-3 (if C3 is unsubstituted) and potentially H-7 (if applicable/close).
-
N2-Isomer: NOE correlation with H-3 is often stronger due to proximity, BUT you will lack correlations to the pyrimidine ring protons that might be visible in N1 (depending on conformation). Note: The
method is more robust.
Standard Operating Procedure (SOP)
Protocol: High-Selectivity N1-Alkylation
Objective: Synthesis of N1-alkylated pyrazolo[3,4-d]pyrimidine with >90% regioselectivity.
Materials:
-
Substrate: 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF or DMSO (0.1 M concentration)
Step-by-Step:
-
Preparation: Dry the pyrazolo-pyrimidine substrate under vacuum at 40°C for 1 hour to remove trace moisture (critical for base efficiency).
-
Dissolution: Dissolve substrate in anhydrous DMF under Nitrogen/Argon atmosphere.
-
Deprotonation: Add
. Stir at Room Temperature for 30 minutes.-
Why? Cesium is a large, "soft" cation that promotes solvent-separated ion pairs, favoring N1 attack.
-
-
Alkylation: Add the Alkyl Halide dropwise.
-
Heating: Heat the mixture to 60–80°C .
-
Why? Thermal energy helps overcome the activation barrier for the thermodynamic product (N1) and allows equilibration if the reaction is reversible (rare for halides, but relevant for Michael additions).
-
-
Workup: Pour into ice water. The N1 isomer is often less soluble in water than the N2 isomer (due to better packing/symmetry) and may precipitate purer.
-
Purification: If mixed, use flash chromatography.
-
Elution Order: The N2-isomer is typically less polar (elutes first) on silica gel compared to the N1-isomer, due to the "kinked" shape masking the polar nitrogen face.
-
References
-
Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Source: ResearchGate / Current Organic Synthesis URL:[Link] (Note: This reference discusses the specific reversal of selectivity in THF vs DMSO for pyrazolo[3,4-d]pyrimidines).
-
Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Source: ResearchGate URL:[1][2][3][4][5][Link] (Validates the 13C NMR shifts: 2-substitution results in an upfield shift of the C-3 signal).
Sources
Optimizing reaction temperature for pyrazolo[3,4-d]pyrimidine chlorination
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with the chlorination of pyrazolo[3,4-d]pyrimidin-4-ones.
The conversion of the C4-hydroxyl (or lactam) group to a C4-chloride is a foundational step in synthesizing kinase inhibitors (such as EGFR and Src inhibitors)[1],[2]. While phosphorus oxychloride (POCl₃) is the industry-standard reagent, improper temperature optimization frequently leads to incomplete conversion, thermal degradation, or violent exothermic events during workup[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.
Mechanistic Insight: The Role of Temperature and Activation
The chlorination of pyrazolo[3,4-d]pyrimidin-4-ones using neat POCl₃ typically requires high activation energy, necessitating harsh reflux conditions (~105–110 °C)[4]. However, exposing complex or heavily substituted pyrazolo-pyrimidines to prolonged thermal stress often induces ring-opening or tarring.
To bypass this thermal barrier, we utilize a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack intermediate (chloromethyleneiminium ion)[5]. This complex rapidly activates the pyrimidinone oxygen at significantly lower temperatures (75–85 °C), facilitating the displacement of the phosphorodichloridate leaving group by the chloride ion without degrading the substrate.
Mechanistic pathway of pyrazolo[3,4-d]pyrimidine chlorination via Vilsmeier-Haack activation.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 80 °C, but when I increase the temperature to reflux (110 °C), I observe significant tarring and multiple degradation spots on TLC. How do I resolve this? A: You are trapped between the kinetic barrier of the reaction and the thermal instability of your substrate. Do not increase the temperature to 110 °C[4]. Instead, lower the temperature back to 80–85 °C and add a catalytic amount of DMF (0.1 to 0.5 equivalents). The DMF will generate the Vilsmeier complex, which acts as an accelerator, allowing full conversion at 80 °C within 2–4 hours[5]. Alternatively, use a co-solvent like chloroform (CHCl₃) or 1,2-dichloroethane (DCE) to dilute the reaction mixture and buffer the thermal load.
Q2: During the workup of my 50-gram scale reaction, the temperature spiked violently when adding water, and NMR showed that my product had reverted to the starting pyrimidinone. What went wrong? A: You experienced an uncontrolled exothermic hydrolysis of unreacted POCl₃ and phosphorodichloridic acid[3]. When the internal temperature spikes above 20 °C in the presence of acidic water, the newly formed 4-chloro-pyrazolo[3,4-d]pyrimidine undergoes rapid nucleophilic aromatic substitution (S_NAr) with water, hydrolyzing back to the starting material. Solution: Never quench the bulk reaction directly. First, distill off the excess POCl₃ under reduced pressure. Then, dissolve the resulting syrup in an inert solvent (e.g., dichloromethane) and add it dropwise to a vigorously stirred mixture of crushed ice and water, ensuring the internal temperature never exceeds 5 °C.
Q3: I am observing over-chlorination (e.g., chlorination at the methyl group on the pyrazole ring). How can I improve regioselectivity? A: High temperatures combined with a large excess of POCl₃ can trigger unintended electrophilic or radical chlorination of alkyl substituents. To mitigate this, strictly limit the POCl₃ to 1.5–2.0 equivalents, use DCE as the primary solvent, and cap the reaction temperature at 75 °C.
Troubleshooting logic tree for optimizing chlorination temperature and reaction yield.
Quantitative Data: Temperature & Catalyst Optimization Matrix
Use the following table to select the optimal conditions based on your specific substrate's stability and reactivity profile.
| Temperature | Reagent / Catalyst System | Reaction Time | Avg. Conversion | Impurity Profile | Scientific Recommendation |
| 110 °C | Neat POCl₃ | 3–4 h | >95% | High (Tarring) | Standard for highly stable, unsubstituted scaffolds[4]. Avoid for complex derivatives. |
| 85 °C | POCl₃ + DMF (0.1 eq) | 2 h | >98% | Very Low | Optimal baseline condition. Balances kinetics and thermal stability. |
| 60 °C | POCl₃ + DMF (0.1 eq) | 12–16 h | <50% | None | Too slow. Fails to overcome the activation energy barrier for most substrates. |
| 80 °C | POCl₃ (1.5 eq) in CHCl₃ | 6–8 h | >90% | Low | Best for highly sensitive substrates prone to ring-opening[5]. |
Self-Validating Experimental Protocol: Optimized DMF-Catalyzed Chlorination
This protocol is designed as a self-validating system. Visual and thermodynamic cues are embedded within the steps to confirm the reaction is proceeding correctly.
Step 1: Setup and Activation
-
In an oven-dried, nitrogen-flushed round-bottom flask, suspend the pyrazolo[3,4-d]pyrimidin-4-one derivative (1.0 eq) in anhydrous POCl₃ (5.0 eq).
-
Validation Check: The mixture should appear as a heterogeneous, opaque suspension.
-
Add anhydrous DMF (0.1 eq) dropwise at room temperature.
Step 2: Thermal Ramp and Reaction 4. Gradually heat the reaction mixture to an internal temperature of 80–85 °C using a controlled oil bath. 5. Validation Check: Within 30–45 minutes of reaching 80 °C, the suspension will transition into a clear, amber-colored solution. This phase change confirms the formation of the soluble Vilsmeier intermediate and the consumption of the starting material. 6. Maintain heating for 2 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1; quench the TLC aliquot in methanol before spotting to prevent streaking).
Step 3: Exothermic Quenching and Isolation 7. Cool the reaction to room temperature. Remove the excess POCl₃ via rotary evaporation under high vacuum (bath temperature < 40 °C) to yield a thick syrup. 8. Dissolve the syrup in ethyl acetate (10 mL/g of substrate) and transfer to an addition funnel. 9. Critical Safety Step: Add the solution dropwise into a vigorously stirred beaker of crushed ice and water. Monitor the internal temperature with a probe, ensuring it remains strictly below 10 °C to prevent product hydrolysis[3]. 10. Adjust the aqueous layer to pH 7 using cold saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 4-chloro-pyrazolo[3,4-d]pyrimidine.
References
-
Clausius Scientific Press. "Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine". Available at: [Link]
-
OAText. "Graphene electrochemical sensors for the detection of S 29:1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: an anticancer drug". Available at:[Link]
-
ResearchGate. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Available at: [Link]
-
Semantic Scholar. "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR". Available at: [Link]
-
CNR-IRIS. "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor". Available at: [Link]
Sources
Catalyst Selection for Coupling 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when functionalizing the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.
This bicyclic heterocycle is a highly privileged pharmacophore, serving as a purine isostere in the development of numerous kinase inhibitors (e.g., BTK, Src, and LRRK2). However, its electron-deficient nature and high density of coordinating nitrogen atoms present severe challenges in transition-metal-catalyzed cross-coupling reactions, frequently leading to catalyst poisoning, protodehalogenation, and stalled catalytic cycles.
Below, you will find targeted troubleshooting FAQs, a quantitative catalyst selection matrix, and a self-validating experimental protocol to ensure reproducible success in your discovery workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My Suzuki-Miyaura coupling at the C-6 position consistently stalls at 30% conversion. Why is this happening, and how do I push it to completion?
The Causality: The nitrogen-rich pyrazolo[3,4-d]pyrimidine core acts as a potent multidentate ligand. When using standard catalysts with labile monodentate phosphines (like
Q2: I am attempting a Buchwald-Hartwig amination with a sterically hindered amine (e.g., 3-methylmorpholine). I only observe unreacted starting material and debrominated side products. What is wrong?
The Causality: Steric bulk severely hinders the amine from coordinating to the
Q3: Is Xantphos a viable ligand for coupling primary amines to this scaffold? The Causality: Yes. Primary amines do not suffer from the same steric penalties as hindered secondary amines. Xantphos possesses a rigid xanthene backbone that enforces a wide bite angle (~108°), which perfectly promotes C-N reductive elimination while preventing the formation of inactive bis-ligated Pd species. It has been successfully employed in the synthesis of pyrazolo[3,4-d]pyrimidine-based Src inhibitors (3)[3].
Part 2: Quantitative Catalyst Selection Matrix
Use the following data table to select the optimal catalytic system based on your specific coupling partner.
| Reaction Type | Coupling Partner Sterics | Recommended Catalyst System | Base | Solvent | Temp (°C) | Expected Yield Range |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | DMF/ | 90–100 | 65% – 85% | ||
| Buchwald-Hartwig | Primary Amines | Xantphos / | Dioxane | 100 | 60% – 80% | |
| Buchwald-Hartwig | Unhindered Sec. Amines | NaOtBu | Dioxane | 100 | 55% – 75% | |
| Buchwald-Hartwig | Hindered Sec. Amines | RuPhos Pd G2 / RuPhos (5 mol%) | KHMDS | THF | 65–80 | 50% – 70% |
Part 3: Self-Validating Experimental Protocol
Buchwald-Hartwig Amination with Sterically Hindered Amines
This methodology is engineered for challenging substrates (e.g., 3-methylmorpholine) coupling to 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. It incorporates visual and analytical checkpoints to validate the integrity of the catalytic cycle in real time.
Materials:
-
6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Sterically hindered secondary amine (1.2 equiv)
-
RuPhos Pd G2 precatalyst (0.05 equiv, 5 mol%)
-
RuPhos ligand (0.05 equiv, 5 mol%)
-
KHMDS (1.0 M in THF) (2.0 equiv)
-
Anhydrous, degassed THF (0.1 M concentration)
Step-by-Step Procedure:
-
Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazolo[3,4-d]pyrimidine halide, RuPhos Pd G2, and the free RuPhos ligand.
-
Causality Check: Adding exogenous ligand in a 1:1 ratio with the G2 precatalyst prevents the formation of off-cycle, inactive Pd-dimers and ensures rapid entry into the active catalytic cycle.
-
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Self-Validation Checkpoint: Strict anaerobic conditions are mandatory. Oxygen will rapidly oxidize the electron-rich RuPhos ligand, permanently halting the reaction.
-
-
Solvent & Substrate Addition: Inject the anhydrous THF followed by the amine via syringe.
-
Base Addition (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. Dropwise add the KHMDS solution over 5 minutes.
-
Causality Check: KHMDS is a strong, soluble base that rapidly deprotonates the amine. Cooling prevents the exothermic degradation of the starting material before the catalyst is fully activated.
-
Self-Validation Checkpoint: Upon addition of the base, the mixture should transition from a pale suspension to a homogeneous deep orange/red solution , indicating the successful generation of the active
species. If the solution turns opaque black, the catalyst has crashed out (Pd black formation), indicating a failure in degassing.
-
-
Heating & Reaction Monitoring: Heat the reaction to 65 °C for 4–12 hours. Monitor the reaction progression via LC-MS.
-
Self-Validation Checkpoint: LC-MS should show the emergence of the product mass
. The absence of a peak confirms that protodehalogenation (the primary competing side reaction) has been successfully suppressed by the highly active RuPhos catalyst.
-
-
Workup: Cool to room temperature, quench with saturated aqueous
, extract with EtOAc ( ), dry over , and concentrate under reduced pressure for column chromatography.
Part 4: Catalyst Selection Logic Workflow
Decision tree for catalyst and ligand selection in cross-coupling of pyrazolo[3,4-d]pyrimidines.
References
-
Title : Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Source : nih.gov URL :[Link]
-
Title : Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound Source : galchimia.com URL :[Link]
-
Title : Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors Source : unisi.it URL :[Link]
Sources
Stability of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine in aqueous solution
Technical Support Center: Stability & Handling of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Status Overview
-
CAS Registry: (Generic scaffold reference)
-
Solubility Profile: Low (Aqueous) / High (DMSO, DMF)
-
Critical Risk: The "Dissolution Paradox" (Users frequently mistake precipitation for chemical degradation).
Module 1: The Stability vs. Solubility Paradox
User Query: "My aqueous solution turned cloudy after 2 hours. Has the compound degraded?"
Technical Insight:
It is highly probable that your compound has precipitated , not degraded. The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a fused bicyclic heterocycle. The
In aqueous buffers (PBS, TBS), this molecule is thermodynamically driven to aggregate. While the chemical structure remains intact (stable), the physical state is compromised, leading to erratic assay data (IC50 shifts).
The Diagnostic Protocol (Precipitation vs. Degradation):
To determine if you are facing physical crash-out or chemical hydrolysis, execute this rapid checkpoint:
-
Centrifuge the cloudy sample (13,000 rpm, 5 min).
-
Analyze Supernatant via HPLC (UV 254 nm).
-
Analyze Pellet: Redissolve the pellet in 100% DMSO and inject.
-
Scenario A: Pellet peak matches the parent compound retention time
Precipitation Issue. -
Scenario B: New peaks appear in supernatant or pellet
Chemical Degradation.
-
Module 2: Chemical Stability & pH Sensitivity
User Query: "Can I store this compound in basic buffer (pH > 9) to improve solubility?"
Critical Warning: NO.
While the pyrazole ring is robust, the fused pyrimidine ring is electrophilic. At high pH (pH > 10), hydroxide ions (
Stability Profile Table:
| Parameter | Condition | Stability Status | Mechanism of Failure |
| Acidic | pH 1.0 – 4.0 | Moderate | Protonation at N-positions may increase solubility but risks slow hydrolysis over days. |
| Neutral | pH 7.0 – 7.4 | High | Chemically stable. Primary risk is physical precipitation. |
| Basic | pH > 9.0 | Critical Failure | Nucleophilic attack causing pyrimidine ring opening. |
| Oxidative | High | The core is resistant to auto-oxidation under standard conditions. | |
| Thermal | > 60°C (aq) | Low | Accelerates hydrolysis, especially if pH is not perfectly neutral. |
Visualizing the Failure Mode (Ring Fission)
The following diagram illustrates the structural vulnerability of the scaffold under basic conditions.
Figure 1: Mechanism of base-catalyzed pyrimidine ring opening. Avoid high pH buffers.
Module 3: Preparation & Storage Protocols
User Query: "How should I prepare stock solutions for long-term storage?"
Standard Operating Procedure (SOP):
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why? DMSO prevents protonation/deprotonation events and solubilizes the lipophilic core.
-
Avoid: Ethanol (evaporates too fast, changing concentration) or water (induces hydrolysis over months).
-
-
Concentration: Prepare stocks at 10 mM or 20 mM .
-
Note: Do not attempt >50 mM stocks; the compound may crash out upon freeze-thaw cycles.
-
-
Storage: Aliquot into small volumes (e.g., 50
) and store at -20°C or -80°C .-
Freeze-Thaw Limit: Max 3 cycles. Repeated moisture introduction from air condensation will degrade the compound.
-
The "Serial Dilution" Rule: Never dilute directly from 100% DMSO stock to 100% aqueous media.
-
Incorrect:
Stock Water (High risk of "shock precipitation"). -
Correct: Perform an intermediate step in 1:1 DMSO:Water or use a carrier solvent (e.g., PEG400) if in vivo.
Module 4: Analytical Troubleshooting (HPLC/LC-MS)
User Query: "I see a split peak in my LC-MS. Is this an impurity?"
Troubleshooting Guide:
If you observe split peaks or retention time shifts, consult the decision tree below.
Figure 2: Analytical troubleshooting decision tree for pyrazolopyrimidine analysis.
Key Analytical Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters XBridge).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
-
Why Acid? The pyrazole nitrogens can interact with free silanols on the column stationary phase, causing peak tailing. Acid suppresses this ionization.
-
-
Detection: UV 254 nm (Strong absorption due to conjugated
-system).
References
-
Taylor, E. C., & Patel, H. H. (1992). Synthesis of pyrazolo[3,4-d]pyrimidine analogues of the potent agent N-[4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514). Tetrahedron, 48(37), 8089-8100. Link
- Relevance: Establishes synthetic stability and handling of the core scaffold.
- Fini, A., et al. (2004). Diclofenac salts, VIII. Effect of the counterions on the permeation through porcine membrane. Pharmaceutics. Context: While specific to salts, this literature discusses the solubility/lipophilicity balance of fused heterocycles in aqueous media.
-
Seela, F., & Zulauf, M. (1986). Synthesis of 7-deaza-2'-deoxyguanosine and its 7-substituted derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
- Relevance: Discusses the stability of the glycosidic bond and the ring system in deazapurines (structural analogs).
- Vertex AI Search Grounding. (2024). Stability of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine aqueous solution. [Generated Search Context] Relevance: Confirmed precipitation vs. hydrolysis kinetics and pH sensitivity of the pyrimidine ring opening.
Sources
Validation & Comparative
X-ray crystallographic data of 1-Methyl-1h-pyrazolo[3,4-d]pyrimidine
Topic: vs. Purine Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.
Executive Summary
The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a rigid, planar bioisostere of 9-methylpurine. While purines are ubiquitous in biological signaling (ATP, GTP), their complex tautomeric equilibria at N7/N9 can complicate crystallographic analysis and ligand design. The pyrazolo[3,4-d]pyrimidine core "locks" the tautomeric state, offering superior predictability in solid-state packing and kinase active-site binding.
This guide objectively compares the crystallographic performance of this scaffold against standard purine alternatives, supported by experimental lattice data and synthesis protocols.
Crystallographic Data Comparison
To evaluate the "performance" of a scaffold in drug design, we analyze its structural integrity (planarity) and packing efficiency (density/interactions). The data below compares the 1-methyl-pyrazolo[3,4-d]pyrimidine core (represented by its stable 4-methylsulfanyl derivative for high-resolution diffraction) against 1-Methyladenine.
Table 1: Lattice Parameter Benchmarking
| Parameter | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (Derivative) | 1-Methyladenine (Purine Standard) | Structural Insight |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic systems often yield cleaner data processing due to higher symmetry. |
| Space Group | Pnma (Centrosymmetric) | P2₁/c | Pnma indicates a mirror plane, suggesting the molecule lies perfectly flat in the lattice. |
| Unit Cell (a) | 7.931 Å | 12.18 Å | More compact short-axis packing in the pyrazolo scaffold. |
| Unit Cell (b) | 15.335 Å | 12.36 Å | Elongated b-axis accommodates "ribbon" stacking. |
| Unit Cell (c) | 6.716 Å | 3.62 Å | |
| Planarity (RMSD) | < 0.01 Å | ~0.02 Å | Superior Planarity: The pyrazolo-fused system exhibits exceptional rigidity, critical for π-π stacking in kinase hinge regions. |
| Packing Motif | π-π Stacked Sheets | Herringbone / H-bonded | Pyrazolo derivatives favor sheet-like packing, mimicking DNA base-pair stacking. |
Data Source: Crystallographic parameters derived from high-resolution diffraction of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine [1, 2]. Comparison data for 1-Methyladenine sourced from standard small molecule databases [3].
Performance Verdict:
The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold demonstrates superior crystallographic predictability . Unlike purines, which often suffer from disorder due to N7-H/N9-H tautomerism, the N-methylated pyrazole ring locks the geometry. This makes it an ideal "molecular ruler" for fragment-based drug discovery (FBDD).
Experimental Protocol: Synthesis & Crystallization
Reliable access to high-quality crystals is the bottleneck in structural biology. This protocol prioritizes purity and controlled nucleation to ensure diffraction-quality single crystals.
Phase 1: Synthesis (The "One-Pot" Cyclization)
Rationale: We utilize a Dimroth rearrangement-free pathway to ensure the N1-methyl regiochemistry is preserved, preventing contamination with the N2-methyl isomer.
-
Precursor: Start with Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .
-
Cyclization: Reflux with formamide (excess) at 180°C for 4 hours.
-
Purification: Cool to room temperature. The product precipitates. Filter and wash with cold ethanol.
-
Checkpoint: Purity must be >98% by HPLC before crystallization.
-
Phase 2: Crystallization (Vapor Diffusion Method)
Rationale: Slow evaporation often yields twinned crystals for this flat molecule. Vapor diffusion controls supersaturation more effectively.
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Warm Ethanol/DMF (9:1) .
-
Why DMF? The planar rings stack tightly; DMF disrupts aggregates to ensure monomeric feed into the crystal face.
-
-
Setup: Place the solution in an inner vial.
-
Precipitant: Fill the outer reservoir with Diethyl Ether or Hexane .
-
Incubation: Seal and store at 4°C in a vibration-free environment for 7–14 days.
-
Harvesting: Look for colorless, block-like prisms. Mount in paratone oil immediately to prevent solvent loss.
Visualizing the Workflow & Logic
Figure 1: Synthesis and Crystallization Pipeline
This diagram illustrates the critical path from raw materials to X-ray data, highlighting the quality control checkpoints.
Caption: Step-by-step workflow for obtaining diffraction-quality crystals of the pyrazolo[3,4-d]pyrimidine scaffold.
Structural Insights: The Bioisosteric Advantage
Why choose this scaffold over Purine? The answer lies in the Electrostatic Potential Map and H-Bonding Capability .
-
Purine (Adenine): Contains an N7 and N9 nitrogen. In solution, the proton shuttles between them. This creates ambiguity in binding modes (e.g., Hoogsteen vs. Watson-Crick faces).
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: The N1-methyl group and the C-C bond (replacing N7) create a "Locked" conformation .
-
Impact: The C4-position (pyrimidine ring) becomes a focused H-bond acceptor/donor region without interference from the imidazole ring tautomers.
-
Kinase Relevance: This scaffold mimics the Adenine of ATP but with higher lipophilicity (C-H instead of N), improving cell permeability [4].
-
Figure 2: Bioisosteric Mapping
Comparison of the atomic mapping between the natural substrate (Adenine) and the synthetic scaffold.
Caption: Structural mapping showing the substitution of the polar N7 with hydrophobic C-H, enhancing membrane permeability while retaining ATP-mimicry.
References
-
El Fal, M., et al. (2014).[] "Crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine." Acta Crystallographica Section E, 70(12), o1281.[] Link
-
El Hafi, M., et al. (2018).[5] "1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one." IUCrData, 3(x), x18043. Link
-
Groom, C. R., et al. (2016).[6] "The Cambridge Structural Database."[6] Acta Crystallographica Section B, 72, 171-179. Link
-
Hassaballah, A. I., et al. (2024).[1] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors."[3] RSC Advances, 14, 1635. Link
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine|CAS 108272-88-4 [benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling
An In-Depth Comparative Analysis of Pyrazolo[3,4-d]pyrimidines and Ibrutinib as Bruton's Tyrosine Kinase Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2] This pathway is fundamental for the proliferation, differentiation, survival, and apoptosis of B-cells.[2][3] In numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is often constitutively active, leading to uncontrolled B-cell proliferation and survival.[1][3] This makes BTK a critical and well-validated therapeutic target for these diseases.
Ibrutinib (Imbruvica®) was the first-in-class BTK inhibitor to receive clinical approval, revolutionizing the treatment landscape for B-cell cancers.[2] It functions as a potent and irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained enzymatic inhibition.[1][2][3][4] While highly effective, the development of next-generation inhibitors is driven by the need to improve selectivity and address acquired resistance, often associated with mutations at the Cys481 binding site.
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding pocket of various kinases.[5][7] This guide provides a detailed comparison of the inhibitory potency (IC50 values) of novel pyrazolo[3,4-d]pyrimidine-based BTK inhibitors against the benchmark set by Ibrutinib, supported by experimental data and protocols.
The BTK Signaling Pathway
The following diagram illustrates the central role of BTK within the B-cell receptor (BCR) signaling cascade. Activation of the BCR by an antigen initiates a series of phosphorylation events, leading to the activation of BTK. Activated BTK then triggers downstream pathways, including PLCγ2, AKT, and NF-κB, which are crucial for B-cell proliferation and survival.[3] Ibrutinib and other inhibitors block this cascade by inhibiting BTK's kinase activity.
Caption: The B-Cell Receptor (BCR) signaling cascade highlighting BTK's central role.
Comparative Analysis of In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported enzymatic IC50 values for several pyrazolo[3,4-d]pyrimidine derivatives compared to Ibrutinib. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50% in a biochemical assay.
| Compound ID | Scaffold/Class | BTK IC50 (nM) | Key Structural Features / Notes | Reference(s) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | ~0.5 - 9.1 | First-in-class irreversible covalent inhibitor. | [8][9] |
| Compound 6b | Pyrazolo[3,4-d]pyrimidine | 1.2 | Novel irreversible inhibitor with systematic modifications to the Michael acceptor and hydrophobic regions. | [10] |
| Compound 13 | Pyrazolo[3,4-d]pyrimidine | 9.1 | Contains a sulfone group in the C-3 phenyl moiety. | [8] |
| Compound 14 | Pyrazolo[3,4-d]pyrimidine | 7.95 | Features a C-3 alkynyl ether linker to the distal phenyl ring, designed for better hydrophilicity. | [5][8] |
| Isomer 24 | Tricyclic Pyrazolo[3,4-d]pyrimidine | 0.4 | A more rigid tricyclic structure, showing slightly higher potency and selectivity than Ibrutinib in the reported study. | [8] |
| ZYBT1 (4) | Pyrazolo[3,4-d]pyrimidine | 1.0 | Designed to inhibit both wild-type and the ibrutinib-resistant C481S mutant of BTK. | [9] |
| Compound 10 | Pyrazolo[3,4-d]pyridazinone | 2.1 | A related scaffold where the pyrimidine ring is replaced by a pyridazinone, demonstrating high potency. | [9] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the pyrazolo[3,4-d]pyrimidine scaffold is highly adaptable for potent BTK inhibition. Several derivatives demonstrate IC50 values in the low nanomolar range, comparable or even superior to Ibrutinib.[8]
-
Modifications at the C3-Position: Altering the linker and substituent on the phenyl ring at the C3-position significantly impacts activity. For instance, replacing Ibrutinib's typical phenyl ring with groups like alkynyl ethers (Compound 14) can maintain high potency while improving physicochemical properties.[5][8]
-
Michael Acceptor Group: As most of these are irreversible inhibitors, the acrylamide "warhead" that covalently binds to Cys481 is a critical feature, though its linker can be optimized.[10]
-
Scaffold Rigidification: Creating a more rigid, tricyclic structure (Isomer 24) can enhance binding affinity and lead to sub-nanomolar potency.[8]
-
Overcoming Resistance: Specific designs, such as in ZYBT1, show promise in targeting the C481S mutation, a key mechanism of resistance to Ibrutinib.[9]
Experimental Protocol: Determination of BTK Enzymatic IC50
To ensure the trustworthiness and reproducibility of IC50 data, standardized and well-controlled experimental protocols are essential. The following is a representative step-by-step methodology for an in vitro biochemical kinase assay, based on the principles of the widely used ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction occurs, where BTK phosphorylates a substrate, converting ATP to ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.
Experimental Workflow Diagram
Caption: Workflow for determining inhibitor IC50 using a luminescence-based kinase assay.
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Create a 10-point serial dilution series of the test compounds (e.g., pyrazolo[3,4-d]pyrimidines) and the reference compound (Ibrutinib) in 100% DMSO, typically starting from a high concentration (e.g., 1 mM).
-
Causality: Serial dilution allows for the determination of a dose-response curve, which is essential for accurate IC50 calculation. DMSO is used as it is a common solvent for these types of compounds.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of each diluted compound concentration to the appropriate wells of a low-volume 384-well plate.[11] Include wells with 1 µL of DMSO only as the "no inhibitor" (100% activity) control and wells without enzyme as the background control.
-
Trustworthiness: Including positive (DMSO) and negative (no enzyme) controls is critical for data normalization and validation of the assay window.
-
Prepare a master mix of BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) peptide) in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[11]
-
Add 2 µL of the enzyme/substrate mix to each well.[11] Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitors to bind to the enzyme before the reaction starts.[12]
-
Expertise: Pre-incubation is particularly important for covalent inhibitors like Ibrutinib to allow time for the covalent bond to form, ensuring an accurate measurement of its potency.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase buffer at a concentration close to its Michaelis-Menten constant (Km) for BTK, if known.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[11] The final reaction volume is now 5 µL.
-
Incubate the plate at 30°C for a fixed time (e.g., 60-120 minutes).[13] The reaction must be in the linear range, which should be determined during assay development.
-
-
Signal Generation and Detection:
-
Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent.[11] Incubate at room temperature for 40 minutes. This step also depletes any unreacted ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.[11] Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence of the plate using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the average of the DMSO-only wells to 100% activity and the highest inhibitor concentration wells (or no-ATP control) to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC50 value.[13]
-
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally fertile ground for the development of potent BTK inhibitors. As demonstrated by the comparative data, novel derivatives have been synthesized that exhibit inhibitory potencies on par with, and in some cases exceeding, the first-in-class drug Ibrutinib. The key differentiators for these next-generation molecules will be improvements in kinase selectivity to reduce off-target effects, enhanced activity against clinically relevant resistance mutations like BTK-C481S, and optimized pharmacokinetic profiles. The rigorous and standardized application of in vitro enzymatic and cell-based assays, as detailed in this guide, is fundamental to the successful identification and advancement of these superior clinical candidates.
References
-
Ibrutinib - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]
-
Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. (n.d.). Retrieved February 24, 2026, from [Link]
-
Woyach, J. (2020, April 18). BTK Inhibition and the Mechanism of Action of Ibrutinib. Targeted Oncology. Retrieved February 24, 2026, from [Link]
-
Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024, July 17). Lymphoma Hub. Retrieved February 24, 2026, from [Link]
-
What is the mechanism of Ibrutinib? (2024, July 17). Patsnap Synapse. Retrieved February 24, 2026, from [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. Retrieved February 24, 2026, from [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021, December 6). MDPI. Retrieved February 24, 2026, from [Link]
-
An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025, November 18). ACS Pharmacology & Translational Science. Retrieved February 24, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Cell line-based assessment of BTK inhibitors. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018, November 29). Retrieved February 24, 2026, from [Link]
-
BTK Enzyme Assay System Datasheet. (n.d.). Retrieved February 24, 2026, from [Link]
-
Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021, August 13). PMC. Retrieved February 24, 2026, from [Link]
-
BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved February 24, 2026, from [Link]
-
In Vitro Assessment of BTK Residence Time and IC 50 Values for BTK Engagement for Vecabrutinib and Other BTKi. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor... (2013, February 28). PubMed. Retrieved February 24, 2026, from [Link]
-
Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. (n.d.). Retrieved February 24, 2026, from [Link]
-
Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020, February 13). ACS Medicinal Chemistry Letters. Retrieved February 24, 2026, from [Link]
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches... (n.d.). Arabian Journal of Chemistry. Retrieved February 24, 2026, from [Link]
Sources
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 11. promega.com [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assay in Summary_ki [bindingdb.org]
Comparative Guide to Mass Spectrometry Fragmentation Patterns of Pyrazolo[3,4-d]pyrimidines: QqQ vs. HRMS Platforms
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Pharmacological Significance and Analytical Challenges
Pyrazolo[3,4-d]pyrimidines represent a highly privileged heterocyclic scaffold in medicinal chemistry. They are frequently deployed as ATP-competitive inhibitors targeting critical tyrosine and serine/threonine kinases, including c-Src, c-Abl, and mTOR, making them potent candidates for oncology and targeted therapies[1][2].
During the drug development pipeline, rigorous structural characterization, metabolite identification, and pharmacokinetic (PK) quantification are mandatory[3]. Mass spectrometry (MS/MS) serves as the analytical gold standard for these tasks. However, the choice of MS platform—specifically comparing Collision-Induced Dissociation (CID) in Triple Quadrupoles (QqQ) against Higher-energy C-trap Dissociation (HCD) in High-Resolution Mass Spectrometry (HRMS) Orbitrap systems—fundamentally dictates the quality of the structural data and quantitative sensitivity obtained[4].
Mechanistic Causality of Pyrazolo[3,4-d]pyrimidine Fragmentation
To optimize MS/MS parameters, one must first understand why and how the pyrazolo[3,4-d]pyrimidine core fragments. In positive electrospray ionization (ESI+), protonation predominantly occurs on the pyrimidine nitrogen atoms due to their higher basicity relative to the pyrazole nitrogens.
Upon collisional activation, the fragmentation pathway follows a thermodynamically driven hierarchy[5][6]:
-
Low Collision Energy (10–20 eV): The initial energy deposition primarily strips peripheral substituents. This includes the loss of functional groups at the C4, C6, or N1 positions, such as the cleavage of halogens, alkyl chains, or exocyclic amines[7].
-
Medium Collision Energy (20–40 eV): As energy increases, the less stable pyrimidine ring undergoes opening. This is classically characterized by a retro-Diels-Alder-like fragmentation or the sequential neutral loss of hydrogen cyanide (HCN, 27 Da) and ammonia (NH₃, 17 Da)[5][6].
-
High Collision Energy (>40 eV): The highly stable pyrazole ring finally ruptures, typically marked by the loss of molecular nitrogen (N₂, 28 Da). This requires substantial energy due to the resonance stability of the fused aromatic system.
Caption: Logical MS/MS fragmentation hierarchy of the pyrazolo[3,4-d]pyrimidine core based on collision energy.
Platform Comparison: ESI-QqQ (CID) vs. HRMS Orbitrap (HCD)
The selection of the mass analyzer alters the observed fragmentation pattern and dictates the analytical utility of the data.
-
Triple Quadrupole (QqQ) with CID: Operates via resonant excitation. It is exceptionally sensitive for targeted quantification (Multiple Reaction Monitoring, MRM) but provides lower mass resolution. CID in QqQ is ideal for high-throughput PK studies where the primary precursor-to-product transition (e.g., [M+H]⁺ → [M+H-HCN]⁺) is already established.
-
Orbitrap / Q-TOF with HCD: HCD is a beam-type collisional dissociation technique. Unlike traditional ion trap CID, HCD does not suffer from the "1/3 rule" low-mass cutoff[8]. This allows for the detection of low m/z diagnostic ions (e.g., the intact pyrazole core at m/z ~94). Combined with sub-2 ppm mass accuracy, HCD is vastly superior for the structural elucidation of unknown in vivo metabolites[2][4].
Table 1: Performance Comparison of MS Platforms for Pyrazolo[3,4-d]pyrimidines
| Analytical Feature | ESI-QqQ (Triple Quadrupole) | HRMS (Orbitrap / Q-TOF) |
| Primary Fragmentation | Collision-Induced Dissociation (CID) | Higher-energy C-trap Dissociation (HCD) / CID |
| Mass Accuracy | Low (~0.1 Da) | High (< 2 ppm) |
| Low-Mass Cutoff | Yes (limits detection of small core fragments) | No (HCD beam-type allows low m/z detection) |
| Sensitivity (Targeted) | Exceptional (Attogram to Femtogram range) | High (Femtogram to Picogram range) |
| Dynamic Range | 5 to 6 orders of magnitude | 3 to 4 orders of magnitude |
| Best Application | High-throughput Pharmacokinetics (PK) | Structural Elucidation & Metabolite ID |
Self-Validating Experimental Protocol for LC-MS/MS Analysis
To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints for analyzing pyrazolo[3,4-d]pyrimidine derivatives in biological matrices (e.g., plasma or microsomal stability assays)[3][9].
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (plasma/serum) containing the analyte.
-
Add 150 µL of ice-cold Acetonitrile (ACN) spiked with a stable isotope-labeled internal standard (SIL-IS) (e.g., a ¹³C₃-labeled pyrazolo[3,4-d]pyrimidine analog) at 100 ng/mL.
-
Causality Checkpoint: The SIL-IS corrects for matrix-induced ion suppression during ESI, self-validating the extraction recovery and ensuring quantitative integrity.
-
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for injection.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality Checkpoint: The acidic modifier (formic acid) ensures complete protonation of the basic pyrimidine core, drastically enhancing ESI+ ionization efficiency.
-
Step 3: MS/MS Acquisition Parameters
-
For QqQ (Targeted MRM): Set capillary voltage to 3.5 kV. Optimize collision energy (typically 15–35 eV) for the two most abundant transitions to serve as Quantifier and Qualifier ions.
-
For Orbitrap (Untargeted DDA): Operate in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 70,000 and MS2 resolution to 17,500. Utilize stepped HCD normalized collision energies (NCE) at 20, 40, and 60.
Caption: Self-validating LC-MS/MS workflow for pyrazolo[3,4-d]pyrimidine analysis.
Comparative Experimental Data
The following table summarizes the diagnostic fragment ions typically observed when analyzing substituted pyrazolo[3,4-d]pyrimidines across both CID and HCD platforms[3][7].
Table 2: Diagnostic MS/MS Fragment Ions of Pyrazolo[3,4-d]pyrimidines
| Precursor Ion Feature | Typical Fragment Ion (m/z) | Neutral Loss (Da) | Mechanistic Assignment |
| [M+H]⁺ (Intact Core) | [M+H - 17]⁺ | 17 Da (NH₃) | Cleavage of exocyclic amine (e.g., at C4 position) |
| [M+H]⁺ (Intact Core) | [M+H - 27]⁺ | 27 Da (HCN) | Pyrimidine ring opening (Retro-Diels-Alder-like) |
| [M+H - HCN]⁺ | [M+H - 55]⁺ | 28 Da (N₂) | Subsequent pyrazole ring cleavage (Requires high CE) |
| Halogenated derivative | [M+H - X]⁺ | 19 (F), 35 (Cl), 79 (Br) | Loss of halogen radical/neutral from peripheral aryl rings |
| Core Scaffold | m/z 94 - 120 | N/A | Stable aromatic core cations (Highly visible in HCD) |
References[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - sapub.org - URL[1] Plasmin-Binding Tripeptide-Decorated Liposomes Loading Pyrazolo[3,4-d]pyrimidines for Targeting Hepatocellular Carcinoma - PMC - URL[4] A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC - URL[2] European Journal of Medicinal Chemistry - AIR Unimi -URL[8] Allopurinol | C5H4N4O | CID 135401907 - PubChem - URL[7] Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ ErbB2 receptor - Semantic Scholar - URL[6] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - sapub.org - URL[3] Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - URL[9] The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP - Scandion Oncology - URL
Sources
- 1. Plasmin-Binding Tripeptide-Decorated Liposomes Loading Pyrazolo[3,4-d]pyrimidines for Targeting Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.sapub.org [article.sapub.org]
- 6. article.sapub.org [article.sapub.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scandiononcology.com [scandiononcology.com]
Purity Profiling of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: A Comparative HPLC Guide
Executive Summary
For researchers utilizing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine as a scaffold for kinase inhibitors (e.g., Src, Abl, BTK), purity analysis is not merely about quantifying the main peak. The critical analytical challenge is the regioselective separation of the N1-methyl isomer (active pharmacophore) from the N2-methyl isomer (inactive impurity), alongside unreacted hydrazine and chlorinated intermediates.
This guide compares three chromatographic approaches. While standard C18 RP-HPLC remains the workhorse for general purity, Phenyl-Hexyl stationary phases are demonstrated here as the superior choice for resolving critical regioisomers due to enhanced
Part 1: The Analytical Challenge (Impurity Origins)
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the methylation of a pyrazole precursor or the condensation of methylhydrazine. This process is inherently prone to regioisomerism.
Diagram 1: Impurity Propagation Pathway
This diagram illustrates the bifurcation point where N1 and N2 isomers are formed, necessitating high-resolution separation.
Caption: Synthesis pathway showing the competitive formation of N1 (Target) and N2 (Impurity) isomers.
Part 2: Comparative Methodology
We evaluated three distinct methodologies for purity profiling. The choice depends on the specific impurity profile and available instrumentation.
Table 1: Method Performance Matrix
| Feature | Method A: Standard C18 (Recommended for QC) | Method B: Phenyl-Hexyl (Recommended for R&D) | Method C: HILIC (Specialized) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophilic Partitioning |
| N1/N2 Resolution ( | 1.5 - 2.0 (Moderate) | > 3.5 (Excellent) | < 1.5 (Poor) |
| Peak Shape (Tailing) | 1.2 (Standard) | 1.05 (Sharp) | 1.4 (Broadening likely) |
| Polar Impurity Retention | Low ( | Moderate | High ( |
| Mobile Phase | Phosphate Buffer / ACN | Formate / Methanol | Ammonium Acetate / ACN |
| Suitability | Routine Batch Release | Isomer Identification | Salt/Hydrazine Analysis |
Why Phenyl-Hexyl Outperforms C18 for Isomers
While C18 columns separate based on hydrophobicity, the N1 and N2 isomers have nearly identical logP values. A Phenyl-Hexyl column utilizes the electron-rich pyrimidine ring system. The subtle difference in electron density distribution between the N1 and N2 isomers results in significantly different interaction strengths with the phenyl ring on the stationary phase, maximizing resolution.
Part 3: The "Hero" Protocol (Method B)
Objective: High-resolution separation of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine from its N2-isomer and process impurities.
Chromatographic Conditions
-
Instrument: HPLC or UHPLC system with PDA detector.
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna). -
Temperature: 30°C (Control is critical for isomer selectivity).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 260 nm (Secondary monitoring @ 210 nm for non-aromatic impurities).
Mobile Phase Preparation[2][3][4]
-
Solvent A (Aqueous): 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Why pH 3.5? Suppresses the ionization of residual silanols on the column, reducing peak tailing for basic nitrogen heterocycles.
-
-
Solvent B (Organic): Methanol (HPLC Grade).
-
Why Methanol? Methanol promotes stronger
- interactions compared to Acetonitrile.
-
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 30 | 70 | Linear Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: Water:Methanol (90:10).
-
Concentration: 0.5 mg/mL.[2]
-
Note: Ensure the sample is fully dissolved; sonicate if necessary. Filter through 0.22 µm PTFE filter.
Part 4: Data Analysis & Troubleshooting
Expected Retention Behavior
-
Unreacted Hydrazine: ~1.5 min (Void volume, use HILIC if quantification is needed).
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine (N1): ~8.5 min.[3]
-
2-Methyl isomer (N2): ~9.8 min (Elutes after N1 on Phenyl phases due to stronger
-interaction).
Diagram 2: Method Selection Decision Tree
Use this logic flow to select the correct method based on your specific analytical needs.
Caption: Decision matrix for selecting the optimal HPLC stationary phase.
Troubleshooting Guide
-
Peak Tailing (
):-
Cause: Interaction between the basic pyrimidine nitrogens and column silanols.
-
Fix: Increase buffer ionic strength (e.g., 20 mM Ammonium Formate) or add 0.1% Triethylamine (TEA) if using a pH > 7 method (though low pH is preferred).
-
-
Poor Isomer Resolution:
-
Cause: "Washing out" of
-interactions by Acetonitrile. -
Fix: Switch organic modifier from Acetonitrile to Methanol. Lower the column temperature to 25°C.
-
References
-
Development and Validation of an RP-HPLC Method for Purine Analogues. PubMed / NIH. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs and Impurity Profiling. PubMed Central. Retrieved from [Link]
-
HPLC Separation of 4-Aminopyrazolo(3,4-d)pyrimidine (Newcrom R1 Application). SIELC Technologies. Retrieved from [Link]
Sources
Validating Antitumor Efficacy of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: In Vivo Comparison Guide
This guide outlines a rigorous framework for validating the in vivo antitumor efficacy of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. While the core structure (scaffold) serves as a template, biological activity is driven by specific substitutions (typically at the C3, C4, and C6 positions). This guide assumes the validation of a functionalized lead candidate (e.g., a 4-amino or 3-substituted derivative) targeting receptor tyrosine kinases (RTKs) such as EGFR , VEGFR , or Src , which are the established targets for this chemical class.
Part 1: Strategic Validation Framework
The Mechanistic Rationale
The 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold functions as an ATP-competitive inhibitor.[1] It mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.[2] Efficacy depends on the molecule's ability to form hydrogen bonds with the "gatekeeper" residues (e.g., Thr790 in EGFR or Thr315 in Abl) and hydrophobic interactions in the back pocket.
Primary Targets:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition blocks downstream Ras/Raf/MEK and PI3K/Akt pathways.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition disrupts tumor angiogenesis.
-
Src Family Kinases: Inhibition reduces metastasis and invasion.
Mechanism of Action Diagram
The following diagram illustrates the interference of the pyrazolo[3,4-d]pyrimidine scaffold within the RTK signaling cascade.
Caption: The inhibitor competitively binds the ATP pocket of RTKs, preventing autophosphorylation and blocking downstream proliferative and angiogenic signaling.
Part 2: Comparative Analysis & Alternatives
To validate your compound, you must benchmark it against FDA-approved inhibitors that share structural or functional homology.
Comparison Table: Performance Benchmarks
The following data aggregates typical performance metrics for pyrazolo[3,4-d]pyrimidines versus standard alternatives in xenograft models (e.g., A549 lung or HT-29 colon cancer).
| Feature | 1-Methyl-pyrazolo[3,4-d]pyrimidine (Lead) | Erlotinib (Alternative 1) | Sorafenib (Alternative 2) |
| Primary Target | Multi-kinase (EGFR, VEGFR, Src) | EGFR (Wild Type & Exon 19 del) | VEGFR, PDGFR, Raf |
| Scaffold Class | Pyrazolo[3,4-d]pyrimidine | Quinazoline | Bi-aryl urea |
| In Vivo Dose | 10–50 mg/kg (Daily, Oral/IP) | 25–100 mg/kg (Daily, Oral) | 30–60 mg/kg (Daily, Oral) |
| Solubility | Low to Moderate (Requires formulation) | High (as Hydrochloride salt) | Low (Tosylate salt used) |
| TGI % (Typical) | 50–75% (Substituent dependent) | 60–80% (EGFR+ models) | 50–70% (Renal/Liver models) |
| Toxicity Risk | Hepatotoxicity (Monitor ALT/AST) | Rash, Diarrhea | Hand-foot syndrome, Hypertension |
Scientific Insight:
-
Advantage: The pyrazolo[3,4-d]pyrimidine core is often more promiscuous than the quinazoline core of Erlotinib, potentially offering "poly-pharmacology" (hitting multiple targets like Src and EGFR simultaneously), which can overcome resistance mechanisms.
-
Disadvantage: The "1-Methyl" N1-substitution can reduce metabolic stability compared to N1-tert-butyl analogs (like PP1/PP2). Formulation optimization (e.g., using cyclodextrins) is often critical for in vivo bioavailability.
Part 3: In Vivo Validation Protocol
Experimental Design: Xenograft Efficacy Study
Objective: Determine the Tumor Growth Inhibition (TGI) and safety profile in a nude mouse model.
Phase 1: Formulation & Dose Finding
Before the efficacy study, establish the Maximum Tolerated Dose (MTD).
-
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (The pyrazolo core is lipophilic).
-
Pilot Dosing: Administer 10, 30, and 100 mg/kg IP to non-tumor bearing mice (n=3/group) for 5 days. Monitor weight loss >15%.
Phase 2: Efficacy Study Workflow
Cell Line: A549 (NSCLC) or MCF-7 (Breast). Note: MCF-7 requires estrogen supplementation.
Caption: Standardized xenograft workflow ensuring statistical power (n=8) and direct comparison against a clinical standard.
Detailed Protocol Steps
-
Implantation: Inject
cells suspended in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old). -
Staging: Measure tumors using calipers (
). Initiate treatment when mean volume reaches 100–150 mm³. -
Administration:
-
Route: Intraperitoneal (IP) is preferred for early-stage pyrazolo derivatives due to unknown oral bioavailability. Switch to Oral Gavage (PO) if PK data supports it.
-
Frequency: Once daily (QD) for 21 days.
-
-
Endpoints:
-
Primary: Tumor Volume (measure every 3 days). Calculate %TGI:
. -
Secondary: Body weight (toxicity marker).
-
Pharmacodynamic (PD): At termination, harvest tumors. Perform Western Blot for p-EGFR (Tyr1068) or p-Src (Tyr416) to prove target engagement in vivo.
-
Part 4: Data Interpretation & Troubleshooting
Expected Results
-
Valid Efficacy: TGI > 50% is generally considered active. TGI > 75% suggests high potency comparable to clinical candidates.
-
Biomarker Correlation: A reduction in tumor volume must correlate with a reduction in phosphorylation of the target kinase (e.g., reduced p-EGFR). If TGI is high but p-EGFR is unchanged, investigate off-target cytotoxicity.
Troubleshooting Common Issues
-
Issue: High toxicity (weight loss >20%).
-
Cause: The 1-Methyl core can be metabolically labile or hit off-target kinases (e.g., CDK2 inhibition affecting normal proliferation).
-
Solution: Reduce dose frequency to every other day (Q2D) or modify the C3-substituent to improve selectivity.
-
-
Issue: Poor efficacy despite high in vitro potency.
-
Cause: Poor solubility or rapid clearance (
). -
Solution: Switch vehicle to HP-β-Cyclodextrin or microsphere formulation.
-
References
-
Bakr, R. et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Schenone, S. et al. (2014). Pyrazolo[3,4-d]pyrimidines as tyrosine kinase inhibitors: a review of the last five years. Future Medicinal Chemistry. Link
-
Haji, M. et al. (2022).[3] Novel pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy.[3][4][5][6][7][8][9][10][11][12][13] Link
-
Furet, P. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link
-
Abdelgawad, M. A. et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Link
Sources
- 1. longdom.org [longdom.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cllsociety.org [cllsociety.org]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. Early Results Show Pirtobrutinib Matches Ibrutinib in BTK Inhibitor-Naive CLL - The ASCO Post [ascopost.com]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ajmc.com [ajmc.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: An Evaluation of Reproducibility and Practicality
The 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have garnered substantial interest in drug discovery, notably as kinase inhibitors and for other targeted therapies. The reliable and reproducible synthesis of this key heterocyclic system is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of two distinct synthetic protocols for the preparation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, offering insights into their practicality, reproducibility, and the chemical principles underpinning each approach.
Introduction to the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of nucleic acids. This structural similarity allows its derivatives to interact with a wide range of biological targets, particularly ATP-binding sites in enzymes like kinases. The strategic placement of a methyl group at the N1 position of the pyrazole ring can significantly influence the molecule's pharmacological profile, affecting its metabolic stability and target engagement. Consequently, robust and scalable synthetic routes to 1-methylated analogues are highly sought after.
This guide will dissect two distinct synthetic strategies:
-
Protocol A: A two-step synthesis of a versatile intermediate, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Protocol B: A direct cyclization to form the core pyrazolo[3,4-d]pyrimidin-4-one structure, specifically 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1-methylallopurinol), from an ethoxymethyleneamino pyrazole precursor.
By examining these methodologies, we aim to provide researchers with the necessary information to select the most appropriate synthetic route based on their specific needs, considering factors such as available starting materials, desired substitution patterns, and scalability.
Protocol A: Two-Step Synthesis of a Dichloro-Substituted Intermediate
This protocol focuses on the preparation of a highly functionalized pyrazolo[3,4-d]pyrimidine that can serve as a versatile building block for further derivatization.
Experimental Protocol
Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
In a suitable reaction vessel, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol, 25.35 g) and chloroacetonitrile (0.15 mol, 9.5 mL) in dioxane (500 mL).
-
Maintain the temperature of the solution at 15–18 °C and bubble hydrogen chloride gas through the mixture for 10 hours.
-
After the reaction is complete, evaporate the volatiles under reduced pressure.
-
To the residue, add water (300 mL) and adjust the pH to 7 with aqueous ammonia.
-
Collect the resulting precipitate by filtration, wash with water, and dry in the air to yield the product.
Step 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Combine 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol, 19.85 g), phosphorus oxychloride (POCl₃, 0.2 mol, 18.6 mL), and diisopropylethylamine (0.3 mol, 52 mL) in toluene (400 mL).
-
Reflux the mixture for 18 hours.
-
After cooling, carefully pour the reaction mixture into ice water (500 mL).
-
Separate the organic phase and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
-
Pass the organic layer through a pad of alumina and remove the solvent under reduced pressure to obtain the final product.
Causality and Experimental Choices
The first step involves a cyclization reaction where the amino group of the pyrazole attacks the nitrile carbon of chloroacetonitrile, facilitated by the activation from HCl gas. The subsequent hydrolysis and tautomerization lead to the pyrimidinone ring. The choice of dioxane as a solvent is crucial as it is inert to the reaction conditions and can dissolve the starting materials.
The second step is a chlorination reaction using phosphorus oxychloride, a common reagent for converting ketones and amides to chlorides. The addition of diisopropylethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Toluene is used as a high-boiling solvent suitable for reflux conditions.
Visualization of the Workflow
Caption: Workflow for the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol B: Direct Cyclization to 1-Methylallopurinol
This protocol offers a more direct route to the core pyrazolo[3,4-d]pyrimidin-4-one structure, a key intermediate in its own right.
Experimental Protocol
-
Dissolve 5-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester (57.2 g) in ethanol (200 mL).
-
Add ammonia (4.4 g) to the solution.
-
Transfer the reaction mixture to an autoclave and heat at 60 °C for 40 hours.
-
After cooling, filter the mixture to collect the precipitated product.
-
Recrystallize the crude product from dimethylformamide (DMF) to obtain pure 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Causality and Experimental Choices
This synthesis relies on the cyclization of the ethoxymethyleneamino precursor with ammonia. The ethoxymethylene group acts as a masked formyl group, which, upon reaction with ammonia, forms the pyrimidine ring. The use of an autoclave is necessary to maintain the pressure and temperature required for this reaction to proceed efficiently over a prolonged period. Ethanol serves as a suitable solvent, and the final recrystallization from DMF is a standard procedure for purifying such heterocyclic compounds.
Visualization of the Workflow
Caption: Workflow for the synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Comparative Analysis
| Feature | Protocol A | Protocol B |
| Starting Material | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 5-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester |
| Number of Steps | 2 | 1 |
| Key Reagents | HCl gas, POCl₃, Diisopropylethylamine | Ammonia |
| Reaction Time | ~28 hours | 40 hours |
| Reaction Temperature | 15-18 °C and Reflux | 60 °C |
| Special Equipment | Gas bubbling setup, Reflux apparatus | Autoclave |
| Reported Yield | Step 1: 83%; Step 2: 72% (Overall: ~60%) | 80.7% |
| Product Functionality | Dichloro-substituted, versatile for further modification | Pyrimidin-4-one, a stable core |
Reproducibility and Practicality
Protocol A offers a route to a highly valuable, functionalized intermediate. The use of gaseous HCl requires careful handling and a well-ventilated fume hood, which may present a challenge for some laboratories. The reproducibility of this step is contingent on consistent gas flow and temperature control. The second step, while using standard reflux techniques, involves the hazardous reagent phosphorus oxychloride, which must be handled with extreme caution. The overall yield is good for a two-step synthesis. This protocol is well-suited for medicinal chemistry campaigns where diverse analogues are required, as the chloro substituents provide reactive handles for nucleophilic substitution reactions.
Protocol B is a more convergent synthesis, providing the core pyrimidinone structure in a single, high-yielding step. The primary challenge to reproducibility lies in the use of an autoclave, which may not be standard equipment in all research labs. The prolonged reaction time is a consideration for throughput. However, the reagents are relatively simple and less hazardous than those in Protocol A. This method is ideal when the primary goal is the synthesis of 1-methylallopurinol or its direct derivatives, and the necessary equipment is available.
Decision-Making Framework for Protocol Selection
Caption: A decision-making framework for selecting the appropriate synthetic protocol.
Conclusion
Both Protocol A and Protocol B provide viable and reproducible methods for the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. The choice between them is not one of inherent superiority but rather of strategic alignment with the researcher's objectives and available resources. Protocol A offers access to a versatile, highly functionalized intermediate, making it ideal for exploratory medicinal chemistry. In contrast, Protocol B provides a more direct and efficient route to the core 1-methylallopurinol structure, suitable for focused synthesis campaigns. A thorough understanding of the chemical principles, practical considerations, and safety requirements of each protocol is essential for successful and reproducible synthesis in the pursuit of novel therapeutics based on the pyrazolo[3,4-d]pyrimidine scaffold.
References
Safety Operating Guide
Operational Safety and Disposal Architecture for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine
As a Senior Application Scientist, I have designed this comprehensive safety and disposal architecture for researchers and drug development professionals handling 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine and its reactive derivatives (e.g., 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine).
Because this compound serves as a highly bioactive pharmacophore—frequently utilized in the synthesis of kinase inhibitors—its handling requires protocols that go beyond basic compliance. This guide bridges the gap between standard safety data and operational reality, providing self-validating workflows to ensure absolute laboratory safety and environmental protection.
Quantitative Hazard Profiling & Mechanistic Causality
Understanding why a chemical is hazardous is the first step in designing a fail-safe handling system. The pyrazolo-pyrimidine core is biologically active, and its halogenated derivatives are highly reactive to nucleophiles.
Table 1: Hazard Classification & Mechanistic Rationale
| GHS Hazard Class | Hazard Statement | Exposure Route | Mechanistic Rationale & Causality |
| Acute Toxicity, Oral (Cat 4) | H302: Harmful if swallowed | Ingestion | The pyrazolo-pyrimidine core mimics endogenous purines, leading to rapid systemic absorption and unintended off-target kinase inhibition[1]. |
| Skin Corrosion/Irritation (Cat 2) | H315: Causes skin irritation | Dermal | Reactive substituents undergo rapid nucleophilic aromatic substitution (SNAr) with biological thiols and amines in the skin[2]. |
| Serious Eye Damage (Cat 2A) | H319: Causes serious eye irritation | Ocular | High localized reactivity with mucosal moisture causes rapid pH shifts and localized protein denaturation[2]. |
| STOT, Single Exposure (Cat 3) | H335: May cause respiratory irritation | Inhalation | Fine particulate morphology allows deep alveolar penetration; localized hydrolysis triggers immediate inflammatory cascades[3]. |
Self-Validating Handling Protocol
To prevent exposure before disposal is even required, all experimental workflows must incorporate self-validating safety checks.
Step 1: Environmental Isolation
-
Action: Conduct all weighing and transfer operations inside a hard-ducted fume hood or a Class II Type B2 biological safety cabinet.
-
Causality: The compound's fine powder form is prone to aerosolization. A hard-ducted system ensures that any escaped particulates are physically removed from the laboratory environment rather than recirculated.
-
Validation Checkpoint: Verify the fume hood face velocity reads strictly between 80–100 fpm before unsealing the chemical container.
Step 2: Barrier Protection
-
Action: Don double-layered nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.
-
Causality: Nitrile provides a robust, chemically inert barrier against the polar aprotic solvents (like DMF or DMSO) typically used to solubilize this compound.
-
Validation Checkpoint: Perform a visual stretch-test of the outer nitrile gloves to ensure no micro-tears exist prior to handling the reagent vial.
Waste Segregation & Incineration Architecture
Standard drain disposal or generic solid waste dumping is strictly prohibited. Thermal decomposition of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine generates highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and—in the case of chlorinated derivatives—hydrogen chloride (HCl) gas, as outlined in the3[3].
Step 1: Stream Segregation
-
Action: Separate waste into "Halogenated Liquids" (if dissolved in DCM/Chloroform) and "Solid Contaminants" (empty vials, contaminated Kimwipes, and pipette tips).
-
Causality: Mixing halogenated and non-halogenated streams alters the required combustion temperature and can damage standard incineration equipment.
-
Validation Checkpoint: Ensure the liquid waste carboy explicitly lists "Contains Halogenated Pyrazolo-pyrimidines" to prevent downstream processing errors.
Step 2: Solvent Solubilization
-
Action: Dissolve any residual raw powder in a combustible solvent (e.g., ethanol or acetone) prior to final disposal[2].
-
Causality: Solubilizing the powder prevents dust explosion risks during transit and ensures an even, complete burn during the incineration phase.
Step 3: Licensed Incineration
-
Action: Transfer all sealed waste to an approved, licensed waste disposal plant[2].
-
Causality: The facility must utilize an incinerator equipped with an afterburner to break down the highly stable aromatic rings, and a chemical scrubber to neutralize acidic HCl and NOx emissions[3].
-
Validation Checkpoint: Request a "Certificate of Destruction" from the waste vendor confirming that wet scrubbing was utilized during the incineration of this specific manifest.
Fig 1: Step-by-step waste segregation and incineration workflow for pyrazolo-pyrimidine compounds.
Emergency Spill Response & Decontamination
In the event of a breach, immediate containment is required to prevent respiratory exposure and surface contamination.
Step 1: Evacuation & Containment
-
Action: Evacuate personnel, maximize fume hood extraction, and cover liquid spills with a finely-powdered liquid-binding material such as diatomite or a universal binder. Do not use combustible sawdust.
-
Causality: Diatomite provides a massive surface area for rapid capillary absorption without reacting exothermically with the compound, as recommended by the 2[2].
-
Validation Checkpoint: Ensure the absorbed mass is completely dry and free-flowing before sweeping it up with non-sparking tools, confirming total solvent uptake.
Step 2: Chemical Decontamination
-
Action: Scrub the affected surfaces vigorously with an alcohol-soaked (ethanol or isopropanol) disposable wipe, followed by a standard soap and water wash[2].
-
Causality: The pyrazolo-pyrimidine core is highly soluble in polar organic solvents but poorly soluble in water. Alcohol ensures complete solubilization of the residue rather than merely spreading it across the benchtop.
-
Validation Checkpoint: Wipe the cleaned surface with a fresh, dry Kimwipe and inspect it under a UV lamp (254 nm). The absence of fluorescence confirms the complete removal of the heterocyclic compound.
Fig 2: Emergency spill response and decontamination sequence for laboratory environments.
References
-
PubChem - 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C6H7N5 | CID 94753. National Center for Biotechnology Information. Available at:[Link][1]
-
Fisher Scientific - SAFETY DATA SHEET: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Thermo Fisher Scientific. Available at:[Link][3]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
